molecular formula C8H8ClNO2 B7877426 3-Chloro-4-(methylamino)benzoic acid

3-Chloro-4-(methylamino)benzoic acid

Cat. No.: B7877426
M. Wt: 185.61 g/mol
InChI Key: CLWMSQYWBIPQLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . Its structure features a benzoic acid backbone substituted with a chlorine atom at the 3-position and a methylamino group at the 4-position of the aromatic ring, which can be represented by the SMILES string "CNc1ccc(cc1Cl)C(=O)O" . This arrangement of functional groups makes it a valuable intermediate in medicinal chemistry research, particularly in the synthesis of novel compounds targeting biologically relevant pathways. Research indicates that derivatives of 4-amino-3-chloro benzoic acid are being actively investigated for their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . In silico and biological analyses suggest that such derivatives can exhibit promising anti-proliferative properties against various cancer cell lines by targeting EGFR and inducing apoptosis, highlighting the research value of this chemical scaffold in developing new therapeutic agents . As a solid compound, it is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWMSQYWBIPQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3-Chloro-4-(methylamino)benzoic Acid Scaffold: A Versatile Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 3-chloro-4-(methylamino)benzoic acid scaffold, treating it as a critical pharmacophore in medicinal chemistry rather than a single commodity chemical. This structure serves as a foundation for researchers designing kinase inhibitors, antibacterial agents, and receptor modulators.

Executive Summary

The 3-chloro-4-(methylamino)benzoic acid (CAS 72228-73-0) moiety represents a "privileged structure" in medicinal chemistry. Its utility stems from a precise balance of electronic and steric features: the 3-chloro substituent provides metabolic stability and lipophilic bulk, while the 4-methylamino group serves as a critical hydrogen-bond donor, often mimicking the adenine ring in ATP-competitive kinase inhibitors. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing its synthesis, electronic properties, and application in developing PI3K inhibitors and antibacterial agents.

Chemical Architecture & Pharmacophore Analysis[1][2]

To understand the biological activity of derivatives built on this scaffold, one must first analyze the core pharmacophore features.

The "Ortho-Chloro" Effect (Position 3)

The chlorine atom at the 3-position is not merely a lipophilic handle; it exerts a profound ortho-effect .

  • Conformational Lock: The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) forces the adjacent functional groups out of planarity, creating a "twisted" conformation. In biaryl drugs, this twist can be tuned to match the dihedral angle of a protein binding pocket.

  • Metabolic Blockade: The C3 position on benzoic acid derivatives is a metabolic "hotspot" for hydroxylation. Chlorination blocks this site, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
The 4-Methylamino Donor (Position 4)

Unlike a primary amine (-NH2) or a bulky dimethylamine (-NMe2), the monomethylamino group (-NHMe) offers a unique profile:

  • H-Bond Donor: It retains one N-H proton, essential for hydrogen bonding with backbone carbonyls in the "hinge region" of kinase enzymes.

  • Lipophilicity: The methyl group increases

    
     relative to a primary amine, improving membrane permeability without incurring the steric penalty of a diethyl or isopropyl group.
    
The Carboxylic Acid Tail (Position 1)

While often esterified or amidated in final drugs, the acid moiety is the primary synthetic handle. It allows for:

  • Cyclization: Conversion into heterocycles (e.g., oxadiazoles, benzimidazoles).

  • Peptidomimetics: Coupling with amino acids to target transporters (e.g., ASBT carriers).

Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the SAR trends observed when modifying the core scaffold.

Table 1: SAR Matrix of 3-Chloro-4-(methylamino)benzoic Acid Derivatives
PositionModificationEffect on ActivityMechanistic Insight
3-Position -Cl (Parent) Optimal Balances lipophilicity (

) and steric twist.
-HDecreased PotencyLoss of hydrophobic contact; increased metabolic clearance.
-FVariableReduced steric bulk; may improve solubility but loses "twist" effect.
-CH3ModerateSterically similar to Cl, but electronically donating. prone to oxidation.
4-Position -NHMe (Parent) High Affinity Ideal H-bond donor for kinase hinge regions (e.g., EGFR, PI3K).
-NH2Lower PermeabilityHigher polarity; often reduced cellular activity.
-N(Me)2Loss of DonorEliminates H-bond donor capability; steric clash in tight pockets.
1-Position -COOH Precursor Weak binding as free acid (ionic repulsion in hydrophobic pockets).
-CONH-RHigh PotencyAmide formation creates additional H-bond acceptor/donor sites.
-HeterocycleHigh PotencyBioisostere for amide; improves metabolic stability (e.g., Oxadiazole).

Visualizing the Pharmacophore

The following diagram illustrates the functional logic of the scaffold in a biological context.

SAR_Map Core 3-Chloro-4-(methylamino) benzoic acid Core Pos3 Position 3 (Cl) Lipophilic Pocket Fill Metabolic Blocker Core->Pos3 Steric Control Pos4 Position 4 (NHMe) Hinge Region Binder H-Bond Donor Core->Pos4 Electronic Donor Pos1 Position 1 (COOH) Synthetic Handle (Cyclization/Amidation) Core->Pos1 Derivatization Target Target Interaction (e.g., Kinase ATP Pocket) Pos3->Target Hydrophobic Interaction Pos4->Target H-Bond (vs. Backbone C=O) Pos1->Target Solvent Exposure Area

Figure 1: Pharmacophore map detailing the functional role of each substituent on the scaffold.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 3-chloro-4-(methylamino)benzoic acid from 3,4-dichlorobenzoic acid via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 3,4-Dichlorobenzoic acid (Starting Material)

  • Methylamine (40% aq. solution)

  • Copper powder (Catalyst)

  • Potassium Carbonate (

    
    )
    

Protocol:

  • Charge: In a high-pressure steel autoclave, dissolve 3,4-dichlorobenzoic acid (1.0 eq) in water.

  • Base Addition: Add

    
     (2.5 eq) to generate the potassium salt (improving solubility).
    
  • Amine Addition: Add Methylamine solution (5.0 eq) and Copper powder (0.05 eq).

  • Reaction: Seal the autoclave and heat to 130°C for 8–12 hours . The pressure will rise; ensure the vessel is rated for >10 bar.

    • Note: The electron-withdrawing carboxylate group at C1 activates the C4-Cl bond for substitution. The C3-Cl is less reactive due to steric hindrance and meta-positioning relative to the activating group.

  • Workup: Cool to room temperature. Filter off the copper catalyst.

  • Precipitation: Acidify the filtrate with HCl to pH 3.0. The product, 3-chloro-4-(methylamino)benzoic acid, will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Validation:

  • 1H NMR (DMSO-d6): Look for the methyl doublet at

    
     ppm and the NH broad singlet.
    
  • Yield: Typical yields range from 75–85%.

Biological Evaluation: Kinase Inhibition Assay (General)

Objective: Test derivatives for ATP-competitive inhibition (e.g., against EGFR or PI3K).

Protocol:

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 3-fold serial dilutions in assay buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Incubation: Mix kinase enzyme (e.g., recombinant EGFR), substrate peptide, and test compound. Incubate for 15 min at Room Temp.

  • ATP Start: Initiate reaction by adding ATP (at

    
     concentration).
    
  • Detection: Use an ADP-Glo™ or FRET-based detection system after 60 min.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Synthesis & Application Workflow

This diagram outlines how the acid is converted into active pharmaceutical ingredients (APIs).

Synthesis_Flow Start 3,4-Dichlorobenzoic Acid Step1 SnAr (MeNH2, Cu, 130°C) Start->Step1 Intermediate 3-Chloro-4-(methylamino) benzoic acid Step1->Intermediate Branch1 Path A: Amidation (EDC/HOBt + Amine) Intermediate->Branch1 Branch2 Path B: Cyclization (Hydrazine + CS2) Intermediate->Branch2 ProdA Benzamide Derivatives (Kinase Inhibitors) Branch1->ProdA ProdB 1,3,4-Oxadiazoles (Antibacterials) Branch2->ProdB

Figure 2: Synthetic divergence from the core scaffold to bioactive classes.

References

  • American Chemical Society (ACS). (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). 3-Chloro-4-(methylsulfonyl)benzoic acid and Related Derivatives Data. Retrieved from [Link]

  • Abd Al Rahim, N. A., et al. (2024).[1] New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antimicrobial Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

Solubility of 3-Chloro-4-(methylamino)benzoic acid in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Experimental Profiling of 3-Chloro-4-(methylamino)benzoic acid

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Compound: 3-Chloro-4-(methylamino)benzoic acid (CAS: 72228-73-0) Solvent Systems: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)

Executive Summary & Structural Causality

In early-stage drug development and synthetic route scouting, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Chloro-4-(methylamino)benzoic acid presents a unique solvation profile driven by its specific molecular architecture.

To accurately predict and measure its solubility in organic solvents, we must first analyze the causality behind its intermolecular interactions:

  • The Carboxylic Acid (-COOH) Motif: At position 1, this group acts as a strong hydrogen-bond (H-bond) donor and acceptor. In the solid state, benzoic acid derivatives form highly stable, crystalline dimers[1]. Solvation requires a solvent capable of breaking these robust intermolecular networks.

  • The Secondary Amine (-NHCH₃): Located at the para position (position 4), this group provides an additional H-bond donor site.

  • The Chloro Substituent (-Cl): Located at the meta position (position 3), ortho to the amine. The strong electron-withdrawing inductive effect of the halogen increases the acidity (lowers the

    
    ) of the carboxylic acid proton. Simultaneously, its bulky, lipophilic nature introduces steric hindrance around the amine and increases the overall hydrophobic cavity energy required for solvation[2].
    

Solvation Mechanics: DMSO vs. Methanol

The dissolution of this compound is not merely a physical mixing process; it is a thermodynamic competition between the crystal lattice energy and the solvent-solute interaction energy.

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant (


) and an exceptionally high H-bond acceptor basicity (Kamlet-Taft 

).
  • Causality of High Solubility: The highly polarized

    
     bond acts as a potent H-bond acceptor. It aggressively coordinates with the highly acidic -COOH proton (enhanced by the -Cl group) and the secondary amine proton. This interaction provides a massive exothermic enthalpic driving force (
    
    
    
    ) that easily overcomes the endothermic penalty of disrupting the crystalline dimers. Consequently, structural analogues like 4-(methylamino)benzoic acid exhibit exceptional solubility in DMSO[3].
Methanol (MeOH)

Methanol is a polar protic solvent (


) capable of acting as both an H-bond donor and acceptor.
  • Causality of Moderate Solubility: While methanol can solvate the -COOH and -NH- groups via amphoteric H-bonding, its highly structured, self-associated solvent network must be cavitated to accommodate the lipophilic benzene ring and the bulky chloro substituent. This cavitation incurs an entropic penalty. Furthermore, methanol is a weaker H-bond acceptor than DMSO, resulting in a less favorable enthalpic payoff[4]. Thus, solubility in methanol is significantly lower than in DMSO, though still viable for crystallization workflows.

SolvationThermodynamics Solid 3-Chloro-4-(methylamino)benzoic acid (Crystal Lattice) Cavitation Solvent Cavitation (Endothermic ΔH > 0) Solid->Cavitation Lattice Energy Overcome DMSO DMSO Solvation (Polar Aprotic) Cavitation->DMSO MeOH Methanol Solvation (Polar Protic) Cavitation->MeOH DMSO_Int Strong Ion-Dipole & H-Bond Acceptance DMSO->DMSO_Int MeOH_Int Amphoteric H-Bonding (Donor/Acceptor) MeOH->MeOH_Int Solution Thermodynamic Equilibrium (Dissolved Solute) DMSO_Int->Solution Exothermic (ΔH < 0) MeOH_Int->Solution Exothermic (ΔH < 0)

Thermodynamic pathways of 3-Chloro-4-(methylamino)benzoic acid solvation in DMSO and Methanol.

Quantitative Solubility Profiling

Based on the physicochemical properties of the compound and empirical data from structurally homologous benzoic acid derivatives[1][2][3][4], the following thermodynamic solubility parameters are established for standard ambient temperature (25°C).

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Kamlet-Taft Basicity (

)
0.760.62
Predicted Solubility (25°C)

100 mg/mL
20 - 35 mg/mL
USP Solubility Category Freely SolubleSparingly Soluble to Soluble
Primary Solvation Driver Disruption of -COOH dimers via strong H-bond acceptanceAmphoteric H-bonding; limited by hydrophobic cavity formation

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Many laboratories rely on kinetic solubility (solvent-shift turbidimetry), which often overestimates solubility due to metastable supersaturation and amorphous precipitation. As an Application Scientist, I mandate the Isothermal Shake-Flask Method for determining true thermodynamic solubility.

This protocol is designed as a self-validating system : it incorporates temporal delta-checks to prove equilibrium and solid-state analysis to rule out solvent-induced polymorphic transformations.

Step-by-Step Methodology
  • Saturation (Excess Solute Addition):

    • Add 50 mg of crystalline 3-Chloro-4-(methylamino)benzoic acid to two separate 2.0 mL Eppendorf tubes.

    • Add 0.5 mL of DMSO to Tube A, and 0.5 mL of Methanol to Tube B.

    • Causality: A visible suspension must remain. If the solution turns clear, add more API in 20 mg increments until a persistent solid phase is achieved, ensuring the system is pushed past its saturation point.

  • Isothermal Equilibration:

    • Place the sealed tubes in a thermomixer set to exactly 25.0°C.

    • Agitate at 800 RPM.

    • Self-Validation Checkpoint: Extract aliquots at 24 hours and 48 hours . True thermodynamic equilibrium is only validated if the concentration difference between the 24h and 48h time points is

      
       5%.
      
  • Phase Separation:

    • Centrifuge the samples at 15,000

      
       for 15 minutes at 25°C.
      
    • Causality: Centrifugation is strictly preferred over syringe filtration. Filtration through PTFE or Nylon membranes can lead to non-specific adsorption of the highly lipophilic API, artificially lowering the measured concentration.

  • Supernatant Dilution & Quantification:

    • Carefully aspirate 10

      
      L of the clear supernatant.
      
    • Dilute into 990

      
      L of a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the detector.
      
    • Quantify using HPLC-UV against a pre-established calibration curve.

  • Pellet Verification (The Critical Validation Step):

    • Recover the solid pellet from the bottom of the centrifuge tube.

    • Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents like methanol can occasionally form solvates, altering the crystal lattice. If the XRPD diffractogram of the pellet differs from the starting bulk API, you have measured the solubility of a new solvate form, not the original polymorph.

ShakeFlaskProtocol S1 1. Saturation (Excess Solute) S2 2. Equilibration (24h & 48h, 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Verification (XRPD on Pellet) S3->S4 Solid S5 5. Quantification (HPLC-UV) S3->S5 Supernatant

Self-validating isothermal shake-flask protocol for determining thermodynamic solubility.

References

1.[3] Title : 10541-83-0(4-(Methylamino)benzoic acid) | Source : Kuujia.com / Chem960 | URL : 2.[1] Title : Benzoic acid - Wikipedia | Source : Wikipedia | URL : 3.[4] Title : Benzoic Acid Solubility in Methanol | Source : Scribd | URL : 4.[2] Title : 3-Chloro-4-nitrobenzoic acid | 39608-47-4 | Source : Benchchem | URL :

Sources

3-Chloro-4-(methylamino)benzoic Acid: A Strategic Scaffold for Kinase Inhibitor & Heterocycle Design

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 72228-73-0 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

Part 1: Executive Summary & Core Directive

The "Ortho-Chloro" Tactical Advantage In the landscape of fragment-based drug discovery (FBDD), 3-Chloro-4-(methylamino)benzoic acid represents a "privileged substructure"—a molecular scaffold that statistically increases the probability of binding to biological targets, particularly protein kinases and GPCRs.

Its utility is derived from three synergistic structural features:

  • The Ortho-Chloro Lock: The chlorine atom at position 3 exerts steric pressure on the adjacent amino group, forcing the substituent out of planarity with the phenyl ring. This "pre-organized" conformation often mimics the bioactive conformation required for binding in the ATP-binding pocket of kinases (e.g., EGFR, CK2).

  • The Amphiphilic Linker: The para-positioned carboxylic acid and methylamino groups provide orthogonal handles for chemical elaboration. The acid is a precursor for heterocycles (quinazolines, benzimidazoles), while the amine serves as a hydrogen bond donor/acceptor.

  • Metabolic Shielding: The electron-withdrawing chlorine atom deactivates the ring towards oxidative metabolism (CYP450) at the critical ortho positions, extending the half-life of derived drugs.

This guide provides a technical roadmap for utilizing this scaffold to construct high-affinity inhibitors, detailing synthetic protocols, structural biology rationale, and case studies in kinase inhibitor design.

Part 2: Structural Biology & Pharmacophore Analysis

The "Gatekeeper" Interaction

In kinase inhibitor design, the 3-chloro-4-(methylamino)phenyl moiety often occupies the hydrophobic pocket adjacent to the "gatekeeper" residue (e.g., T790M in EGFR).

  • Chlorine (C3): Acts as a lipophilic bullet. It fills the hydrophobic cleft often found behind the ATP adenine binding site. Furthermore, it can engage in Halogen Bonding with backbone carbonyls (interaction energy ~1–5 kcal/mol).

  • Methylamino (C4): When cyclized (e.g., into a quinazoline), this nitrogen becomes part of the hinge-binding motif. In its open form, the N-methyl group improves solubility and permeability compared to a primary aniline, while reducing the penalty of desolvation upon binding.

Visualization: Pharmacophore Map

The following diagram illustrates the pharmacophoric vectors of the scaffold when bound to a theoretical kinase active site.

Pharmacophore Scaffold 3-Chloro-4-(methylamino) benzoic acid Core Cl_3 3-Cl: Hydrophobic/Steric (Gatekeeper Pocket) Scaffold->Cl_3 Position 3 NH_4 4-NHMe: H-Bond Donor (Hinge Binder) Scaffold->NH_4 Position 4 COOH_1 1-COOH: Synthetic Handle (Solvent Exposed) Scaffold->COOH_1 Position 1 MetabolicStability MetabolicStability Cl_3->MetabolicStability Blocks CYP Oxidation Solubility Solubility NH_4->Solubility Lowers LogP vs Phenyl

Figure 1: Pharmacophoric dissection of the scaffold showing key interaction vectors.

Part 3: Synthetic Accessibility & Protocols

The synthesis of 3-Chloro-4-(methylamino)benzoic acid is robust, relying on Nucleophilic Aromatic Substitution (SNAr) of the fluoro-analog. This route avoids the use of toxic tin reagents or unstable diazonium intermediates.

Protocol: SNAr Synthesis from 3-Chloro-4-fluorobenzoic Acid

Reaction Scheme: 3-Cl-4-F-Ph-COOH + MeNH₂ → 3-Cl-4-NHMe-Ph-COOH + HF

Materials:

  • Substrate: 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7) [1].[1]

  • Reagent: Methylamine (40% aq. solution or 2M in THF).

  • Solvent: Ethanol or THF/Water.

  • Temperature: 80°C (Sealed tube/Autoclave) or Reflux.

Step-by-Step Methodology:

  • Charge: In a pressure tube or autoclave, dissolve 10.0 g (57.3 mmol) of 3-chloro-4-fluorobenzoic acid in 50 mL of Ethanol.

  • Addition: Add 30 mL of Methylamine (40% aq., ~350 mmol, excess). The reaction is exothermic; add slowly.

  • Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material (Rt ~ 4.2 min) should convert to product (Rt ~ 3.8 min).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess methylamine.

    • Dilute the residue with 50 mL water.

    • Crucial Step: Acidify carefully with 1N HCl to pH ~3–4. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expected yield is 85–92%.

Validation Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 7.8 (d, 1H, H-2), 7.7 (dd, 1H, H-6), 6.7 (d, 1H, H-5), 6.2 (q, 1H, NH), 2.8 (d, 3H, N-CH₃).

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Case Study: Design of Quinazoline EGFR Inhibitors

This scaffold is a direct precursor to 4-amino-quinazoline cores, a structure found in drugs like Gefitinib and Erlotinib . The 3-chloro group mimics the 3-chloro-4-fluoroaniline tail of Gefitinib but integrates it directly into the core ring system for novel IP space.

Workflow: Cyclization to Quinazolinone

  • Activation: Convert 3-chloro-4-(methylamino)benzoic acid to the anthranilic acid equivalent (via Curtius rearrangement if starting from acid, or use 3-chloro-4-methylamino-benzonitrile).

    • Note: A more direct route uses 4-(methylamino)-3-nitrobenzoic acid reduced to the diamine, then cyclized.

  • Cyclization: React with formamide (Niementowski synthesis) or urea to form the quinazolinone core.

  • Chlorination: Treat with POCl₃ to generate the 4-chloroquinazoline intermediate.

  • Coupling: React with an aniline to install the "tail" group.

Diagram: Synthetic Pathway to Kinase Inhibitors

SynthesisPath Start 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7) Step1 S_NAr with MeNH2 Start->Step1 Intermediate 3-Chloro-4-(methylamino) benzoic acid (CAS 72228-73-0) Step1->Intermediate Branch1 Route A: Amide Coupling (Benzamides) Intermediate->Branch1 Branch2 Route B: Cyclization (Quinazolines/Benzimidazoles) Intermediate->Branch2 ProductA HDAC / PARP Inhibitors (Benzamide Mimics) Branch1->ProductA ProductB EGFR / CK2 Inhibitors (Kinase Core) Branch2->ProductB

Figure 2: Divergent synthetic pathways from the scaffold to bioactive drug classes.

Part 5: Data Summary & Properties

PropertyValueRelevance in Drug Design
CAS 72228-73-0Unique identifier for procurement.
LogP (Calc) ~2.1Ideal range for oral bioavailability (Lipinski's Rule of 5).
pKa (Acid) ~3.8Acidic handle; ionizable at physiological pH.
pKa (Base) ~2.5Weakly basic aniline; reduced protonation at pH 7.4 due to Cl- electron withdrawal.
H-Bond Donors 2 (OH, NH)Critical for hinge binding interactions.
Metabolic Liability LowCl blocks ortho-oxidation; Methyl group is a potential site for N-demethylation.

Part 6: References

  • PubChem. (2025).[1][2] 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7).[1] National Library of Medicine. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Organic Syntheses. (1934). Methylamine Hydrochloride.[3] Org. Synth. 1934, 14, 60. [Link]

Sources

Navigating the Chemical Landscape: A Technical Guide to the Stability of Methylamino Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical stability of methylamino benzoic acid derivatives. As a class of compounds with significant pharmacological interest, a thorough understanding of their stability is paramount for ensuring the safety, efficacy, and shelf-life of potential drug candidates. This document provides a comprehensive overview of the key factors influencing their degradation and outlines robust methodologies for stability assessment, grounded in scientific principles and regulatory expectations.

Introduction: The Significance of Stability in Drug Development

Methylamino benzoic acid derivatives are a versatile scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic applications. Their chemical stability, however, is a critical quality attribute that can be influenced by a variety of environmental factors. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. Therefore, a comprehensive understanding of the degradation pathways and the factors that influence the stability of these molecules is a fundamental requirement in the drug development process.[1][2]

Forced degradation studies, also known as stress testing, are an indispensable tool in this endeavor.[1][3] By subjecting the drug substance to conditions more severe than those it would encounter during storage, such as high temperature, humidity, light, and a range of pH values, we can intentionally induce degradation.[3] This allows for the rapid identification of potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[1][4] These methods are essential for accurately quantifying the drug substance and its impurities over time during long-term stability studies.[2][3][5] The insights gained from forced degradation also inform formulation development, packaging selection, and the establishment of appropriate storage conditions and re-test periods, all of which are critical components of a regulatory submission.[1][4][6][7]

Principal Degradation Pathways of Methylamino Benzoic Acid Derivatives

The chemical structure of methylamino benzoic acid derivatives, featuring an amino group and a carboxylic acid (or its ester) attached to a benzene ring, presents several potential sites for chemical transformation. The primary degradation pathways for this class of compounds include hydrolysis, oxidation, and photodegradation.

Hydrolysis

The ester derivatives of methylamino benzoic acid are particularly susceptible to hydrolysis, which involves the cleavage of the ester bond.[8] This reaction is often catalyzed by acids or bases. Research on 2-aminobenzoate esters has shown that the neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis, especially in the pH range of 4 to 8.[9][10][11] This intramolecular catalysis can lead to rate enhancements of 50- to 100-fold compared to their para-substituted counterparts.[9][10]

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and the alcohol. In the case of intramolecular catalysis by the amino group, the unprotonated amine facilitates the attack of a water molecule.

Hydrolysis Reactant Methylamino Benzoic Acid Ester H2O H₂O / H⁺ or OH⁻ Reactant->H2O Intermediate Tetrahedral Intermediate H2O->Intermediate Nucleophilic Attack Products Methylamino Benzoic Acid + Alcohol Intermediate->Products Collapse

Oxidation

The amino group of methylamino benzoic acid derivatives is a primary site for oxidative degradation. Oxidizing agents, such as peroxides or even atmospheric oxygen, can lead to the formation of various degradation products.[6][12] Studies on the oxidation of aminobenzoic acids have shown that the reaction mechanism can involve the nucleophilic attack of the nitrogen atom on an electrophilic oxidizing species.[12] This can lead to the formation of N-oxides, nitroso, and nitro derivatives, and in some cases, polymerization products.[13] For instance, the oxidation of p-aminobenzoic acid with peroxomonophosphoric acid has been shown to yield the corresponding azoxy derivative.[12] The rate of oxidation can be highly dependent on the pH of the medium.[12]

Oxidation Reactant Methylamino Benzoic Acid Derivative Oxidant [O] Reactant->Oxidant Product1 N-oxide Derivative Oxidant->Product1 Product2 Nitroso/Nitro Derivative Oxidant->Product2 Product3 Polymeric Products Oxidant->Product3

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in methylamino benzoic acid derivatives. The aromatic ring and the amino group are chromophores that can absorb UV radiation, leading to the formation of excited states. These excited species can then undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules. For example, UV photolysis of para-aminobenzoic acid (PABA) in solution can lead to the formation of radical species through the loss of a hydrogen atom from the amino group.[14] These radicals can then participate in subsequent reactions, leading to the formation of various photoproducts.[14] It has also been shown that in a neutral aqueous solution, the deprotonated form of PABA can become protonated upon excitation, leading to the formation of a triplet state that could potentially damage nucleic acids.[15]

The presence of photosensitizers, such as dissolved organic matter in water, can also influence the rate of photodegradation.[16]

Experimental Design for Stability Assessment

A robust stability testing program is essential to understand the degradation profile of a drug candidate.[2] This typically involves both forced degradation studies and long-term stability testing under various storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[7][17]

Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% of the drug substance.[4][6] This level of degradation is generally sufficient to detect and identify degradation products without excessively breaking down the main component.[4]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60°C)To assess stability in acidic environments and identify acid-labile functional groups.[3]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to elevated temperatures (e.g., 60°C)To assess stability in basic environments and identify base-labile functional groups.[3]
Oxidation 3% to 30% Hydrogen Peroxide at room temperatureTo evaluate susceptibility to oxidative degradation.[3]
Thermal Degradation Elevated temperatures (e.g., 40°C, 60°C, 80°C)To assess the impact of heat on the drug substance.[3]
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelinesTo determine the light sensitivity of the drug substance.[18]
Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug product.[2][3] Accelerated stability studies, conducted at elevated temperature and humidity, are used to predict the long-term stability profile.[4][5]

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. The choice of long-term testing conditions is determined by the climatic zone in which the drug product will be marketed.[17]

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient in the presence of its degradation products, excipients, and other potential impurities.[1][6] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[19][20][21]

Protocol: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection:

    • Rationale: The choice of the stationary phase (e.g., C18, C8) and mobile phase (a mixture of aqueous buffer and organic solvent like acetonitrile or methanol) is critical for achieving adequate separation of the parent drug from its degradants.

    • Procedure: Begin with a generic gradient method on a C18 column. The mobile phase should consist of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and degradants.

  • Forced Degradation Sample Analysis:

    • Rationale: Injecting samples from the forced degradation studies is essential to challenge the separation capability of the method.

    • Procedure: Analyze aliquots from each stress condition (acid, base, peroxide, heat, and light).

  • Method Optimization:

    • Rationale: The chromatographic conditions (gradient profile, flow rate, column temperature, and mobile phase composition) are systematically adjusted to achieve optimal resolution between all peaks.

    • Procedure: Modify the gradient slope, initial and final organic phase concentrations, and buffer pH to improve the separation of co-eluting peaks. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation:

    • Rationale: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

    • Procedure: The validation will include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation A Column & Mobile Phase Selection B Forced Degradation Sample Analysis A->B C Method Optimization B->C D ICH Q2(R1) Validation C->D

Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the structural elucidation of unknown degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[19]

Conclusion and Future Perspectives

A thorough investigation of the chemical stability of methylamino benzoic acid derivatives is a non-negotiable aspect of the drug development process. By employing a systematic approach that combines forced degradation studies with the development of robust, stability-indicating analytical methods, researchers can gain critical insights into the degradation pathways and establish appropriate control strategies. This knowledge is fundamental to ensuring the quality, safety, and efficacy of new drug products throughout their lifecycle. As analytical technologies continue to advance, we can expect to see even more sophisticated approaches to stability testing, enabling a deeper understanding of the complex degradation mechanisms of these important pharmaceutical compounds.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26).
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters - Benchchem. (n.d.).
  • Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific. (2017, September 21).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. (2002, May 17).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2025, March 15).
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Peroxomonophosphoric Acid Oxidation. V. A Kinetic and Mechanistic Study of Oxidation of Aminobenzoic Acids in Acid Medium. Double Bell Shaped pH Rate Profile. (1981, May 1).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023, February 16).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2025, August 6).
  • Assay and Stability Testing. (n.d.).
  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the... (n.d.).
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (2022, January 26).
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. (2026, February 5).
  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020, April 2).

Sources

Navigating Chemical Identity: A Technical Guide to Synonyms and Database Representations for 3-Chloro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery and chemoinformatics, the precise identification of chemical building blocks is paramount. Discrepancies in chemical nomenclature can lead to fragmented database records, duplicate inventory purchases, and compromised assay reproducibility. This whitepaper provides an in-depth technical analysis of 3-Chloro-4-(methylamino)benzoic acid (CAS: 72228-73-0), exploring how its synonyms are generated, standardized, and cross-referenced across major chemical databases. Furthermore, it outlines a self-validating protocol for structural verification and details the compound's critical role in the synthesis of targeted oncology therapeutics.

The Complexity of Chemical Nomenclature

Chemical databases aggregate structural data from thousands of disparate depositors, ranging from commercial vendors to patent offices and academic journals. Because International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules allow for flexibility—such as prioritizing the benzoic acid parent chain versus treating the molecule as a substituted amine—a single unique molecular entity inevitably spawns dozens of synonyms.

For researchers and drug development professionals, relying on text-based queries for compounds like 3-Chloro-4-(methylamino)benzoic acid is a high-risk strategy. Algorithmic tokenization of hyphens, parentheses, and locants (e.g., ortho/para vs. numbering) often results in false negatives during database searches. To mitigate this, modern chemoinformatics relies on deterministic structural keys rather than linguistic strings.

Chemical Identity and Structural Parameters

Before navigating database synonymy, it is necessary to establish the ground-truth physicochemical parameters of the compound. The table below summarizes the quantitative and structural data for 3-Chloro-4-(methylamino)benzoic acid.

ParameterValueSource
Common Name 3-Chloro-4-(methylamino)benzoic acid[1]
CAS Registry Number 72228-73-0[1]
Molecular Formula C8H8ClNO2[1]
Molecular Weight 185.61 g/mol [1]
SMILES String CNC1=C(C=C(C=C1)C(=O)O)Cl

The Chemoinformatics of Synonymy

Major chemical databases, such as PubChem, process data from over 100 distinct sources[2]. When a depositor submits a compound, the database algorithms must reconcile the provided name with existing records. This reconciliation is achieved by converting all submitted names into standardized structural representations (such as SMILES or InChI) and merging identical topological structures into a single Compound ID (CID)[2].

Through this aggregation process, several validated synonyms for 3-Chloro-4-(methylamino)benzoic acid have been cataloged across platforms:

  • 3-chloro-4-methylaminobenzoic acid (Omitting parentheses around the alkylamine)

  • 4-(methylamino)-3-chlorobenzoic acid (Alternative locant prioritization)

  • Benzoic acid, 3-chloro-4-(methylamino)- (Inverted index name commonly used in CAS registries)

Understanding these variations is critical when cross-referencing legacy inventory databases that may have logged the compound under an archaic or non-standardized name.

Protocol: Self-Validating Chemoinformatics Workflow for Identity Verification

To unambiguously verify the identity of a procured sample against database records—and to avoid synonym-induced errors—researchers must utilize a self-validating workflow. This protocol ensures that the physical sample matches the digital database record through orthogonal feedback.

Step 1: Structural Translation

  • Action: Convert the nominal string "3-Chloro-4-(methylamino)benzoic acid" into a deterministic SMILES string (CNC1=C(C=C(C=C1)C(=O)O)Cl).

  • Causality: Text-based searches fail when databases use different tokenization rules. SMILES provides a mathematically rigorous topological map of the molecule, ensuring the search space is defined by atomic connectivity rather than linguistics.

Step 2: Database Querying and Synonym Extraction

  • Action: Query the generated SMILES against databases to extract the unified Registry Number (CAS 72228-73-0) and all vendor-specific synonyms[1].

  • Causality: Aggregating all known synonyms allows the researcher to cross-reference internal legacy databases, ensuring that existing stock isn't overlooked due to a naming mismatch.

Step 3: Orthogonal Physical Validation (The Self-Validating Loop)

  • Action: Perform High-Resolution Mass Spectrometry (HRMS) on the physical sample. Calculate the theoretical isotopic distribution for C8H8ClNO2, specifically focusing on the characteristic 3:1 ratio of the

    
     and 
    
    
    
    isotopes.
  • Causality: A database match is only theoretical until physically verified. By comparing the empirical MS isotopic pattern against the theoretical distribution derived from the database formula, the system self-validates. A positive match confirms that the physical sample precisely corresponds to the database-derived structure.

Workflow Start Input: Chemical Name (3-Chloro-4-(methylamino)benzoic acid) SMILES Generate SMILES/InChI (Structural Translation) Start->SMILES Translate Query Query Databases (PubChem, ChemSpider, CAS) SMILES->Query Exact Match Synonyms Extract Synonyms & Cross-Reference IDs Query->Synonyms Retrieve Validate Orthogonal Validation (Match MW, Formula, MS/NMR) Synonyms->Validate Verify

Fig 1. Chemoinformatics workflow for chemical identity validation.

Applications in Drug Discovery: PI3K Inhibitor Synthesis

3-Chloro-4-(methylamino)benzoic acid is not merely a catalog item; it is a highly specific building block in medicinal chemistry. Notably, it serves as a critical precursor in the synthesis of benzopyran and benzoxepin derivatives. These complex heterocycles are engineered to act as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a lipid kinase whose dysregulation is a primary driver in various hyperproliferative disorders and cancers[3].

The Causality of Structural Selection: The selection of this specific substituted benzoic acid is driven by strict structure-activity relationship (SAR) requirements. The carboxylic acid moiety facilitates downstream amide coupling or cyclization to form the core inhibitor scaffold. Simultaneously, the ortho-chloro and methylamino groups dictate the spatial orientation and electronic distribution of the molecule. This precise steric bulk and electron density are required for optimal hydrogen bonding and hydrophobic interactions within the highly conserved ATP-binding pocket of the PI3K enzyme[3].

Synthesis Precursor Starting Materials (e.g., 3-Chloro-4-fluorobenzoic acid) Target 3-Chloro-4-(methylamino)benzoic acid CAS: 72228-73-0 Precursor->Target SNAr with Methylamine Derivative Benzoxepin/Benzimidazole Derivatives (PI3K Inhibitors) Target->Derivative Amide Coupling / Cyclization

Fig 2. Role of 3-Chloro-4-(methylamino)benzoic acid in PI3K inhibitor synthesis.

Conclusion

Navigating the chemoinformatics landscape of compounds like 3-Chloro-4-(methylamino)benzoic acid requires a transition from text-based nomenclature to structure-based data retrieval. By understanding how databases aggregate and standardize synonyms, and by employing self-validating analytical protocols, researchers can ensure absolute chemical fidelity. This rigor is not just an informatics exercise; it is a fundamental prerequisite for the reproducible synthesis of advanced therapeutics, such as targeted PI3K inhibitors.

References

  • 3-Chloro-4-(methylamino)benzoic acid | ChemScene | Chemikart. Chemikart.com. Available at:

  • [1] 3-chloro-4-(methylamino)benzoic acid - Sigma-Aldrich. Sigmaaldrich.com. Available at:

  • [3] US 2009/0247567 A1 - BENZOPYRAN AND BENZOXEPIN PI3K INHIBITOR COMPOUNDS AND METHODS OF USE. Googleapis.com (Patent Application). Available at:

  • [2] Kim, S., et al. PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 2021. Available at:

Sources

Methodological & Application

Protocol for Amide Coupling of 3-Chloro-4-(methylamino)benzoic Acid: Strategies for Bi-functional Aromatic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective protection, and high-efficiency coupling of deactivated aromatic systems.

Mechanistic Rationale & Strategy

As a bifunctional building block, 3-chloro-4-(methylamino)benzoic acid presents a unique chemoselectivity challenge in organic synthesis. It contains both an electrophilic precursor (the carboxylic acid) and a nucleophile (the secondary aromatic amine).

Direct exposure of this molecule to standard peptide coupling reagents will inevitably trigger intermolecular self-condensation, yielding complex, intractable oligomeric mixtures . Therefore, utilizing this compound as an acylating agent requires a strict protection-coupling-deprotection sequence.

Furthermore, the secondary amine is profoundly deactivated. The ortho-chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and creates significant steric hindrance, while the para-carboxylic acid withdraws electron density via resonance (-M). Consequently, standard protection methodologies (e.g., Boc


O and triethylamine at room temperature) are often sluggish or fail entirely. To overcome this activation barrier, the protocol below employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and elevated temperatures to force the formation of the highly reactive N-Boc-pyridinium intermediate.

For the subsequent amide bond formation, HATU is selected over traditional carbodiimides (e.g., EDC/HOBt). The 7-aza-1-hydroxybenzotriazole (HOAt) active ester generated by HATU provides anchimeric assistance; the basic pyridine nitrogen in HOAt hydrogen-bonds with the incoming amine, accelerating aminolysis—a critical feature when dealing with sterically encumbered systems .

Physicochemical & Reactivity Profile

Summarized below are the critical properties of the starting material that dictate the experimental design.

PropertyValue / CharacteristicImpact on Synthetic Workflow
Chemical Formula C

H

ClNO

MW: 185.61 g/mol . Used for precise stoichiometric calculations.
Nucleophilicity Extremely LowRequires catalytic DMAP and thermal energy (60 °C) for successful N-protection.
Steric Hindrance High (ortho-Cl effect)Slows down both protection and direct acylation; necessitates highly reactive coupling agents like HATU .
Solubility Polar Aprotic PreferentialReactions must be conducted in THF or DMF to ensure homogeneity.

Synthetic Workflow

Workflow A 3-Chloro-4-(methylamino)benzoic acid (Bifunctional Starting Material) B Step 1: Amine Protection (Boc2O, DMAP, THF, 60°C) A->B C N-Boc Protected Intermediate (Prevents Self-Condensation) B->C D Step 2: Carboxyl Activation & Coupling (HATU, DIPEA, R-NH2, DMF) C->D E N-Boc Protected Target Amide D->E F Step 3: Global Deprotection (TFA/DCM, RT) E->F G Final Target Amide (TFA Salt) F->G

Fig 1. Three-step workflow for the amide coupling of 3-chloro-4-(methylamino)benzoic acid.

Self-Validating Experimental Protocols

Step 1: Synthesis of N-Boc-3-chloro-4-(methylamino)benzoic acid

Objective: Mask the secondary amine to prevent oligomerization during carboxyl activation.

  • Initialization: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-(methylamino)benzoic acid (1.0 equiv, 10.0 mmol, 1.86 g) in anhydrous THF (0.2 M, 50 mL).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O) (2.5 equiv, 25.0 mmol, 5.46 g), followed by DMAP (0.2 equiv, 2.0 mmol, 244 mg).
    
  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir for 16–24 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The desired N-Boc intermediate should manifest as[M-H]

    
     = 284.0 m/z in negative ESI mode. Do not proceed to workup until the starting material peak (184.0 m/z) is completely consumed.
    
  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M aqueous HCl (3 × 50 mL) to remove DMAP and unreacted starting amine. Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the protected acid.
Step 2: HATU-Mediated Amide Coupling

Objective: Efficiently couple the sterically hindered carboxylic acid to a target primary/secondary amine.

  • Pre-activation: Dissolve the N-Boc-3-chloro-4-(methylamino)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol, 2.6 mL) and HATU (1.2 equiv, 6.0 mmol, 2.28 g). Stir at room temperature for 10 minutes to form the active HOAt ester.

  • Coupling: Add the target amine (R-NH

    
    ) (1.1 equiv, 5.5 mmol) in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.
    
  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc) and LC-MS. The active ester intermediate should disappear, replaced by the mass of the N-Boc protected amide product.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash sequentially with saturated aqueous NaHCO

    
     (2 × 50 mL) to remove acidic byproducts, 5% aqueous LiCl (2 × 50 mL) to remove DMF, and brine. Dry over Na
    
    
    
    SO
    
    
    and purify via flash column chromatography if necessary.
Step 3: Global Deprotection

Objective: Remove the Boc group to reveal the final methylamino-bearing amide.

  • Acidic Cleavage: Dissolve the purified N-Boc amide (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) so the solvent ratio is 1:1 DCM:TFA.

  • Reaction: Stir at room temperature for 1–2 hours. The ortho-chloro group slightly shields the carbamate, so ensure full cleavage via LC-MS before quenching.

  • Isolation: Concentrate the mixture under a stream of nitrogen or reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the final amide as a highly pure TFA salt.

Troubleshooting & Optimization

ObservationRoot CauseMechanistic Solution
Incomplete Boc Protection Deactivated secondary amine due to ortho-Cl and para-COOH withdrawing effects.Increase temperature to 60–70 °C; ensure at least 0.2 eq DMAP is present to form the reactive N-Boc-pyridinium intermediate.
Oligomer Formation Premature carboxyl activation without complete amine protection.Strictly validate 100% Boc protection via LC-MS before introducing HATU/DIPEA in Step 2.
Low Amide Yield in Step 2 Hydrolysis of the activated HOAt ester by adventitious water.Use strictly anhydrous DMF. Pre-dry the target amine partner if it is supplied as a hygroscopic salt.
Sluggish Deprotection Steric shielding of the Boc group by the ortho-chloro moiety.Extend TFA exposure time to 2.5 hours; add a cation scavenger (e.g., Triisopropylsilane, TIPS) if side-reactions are observed.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Application Notes and Protocols for the Esterification of 3-Chloro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Chloro-4-(methylamino)benzoic Acid Esters in Medicinal Chemistry

3-Chloro-4-(methylamino)benzoic acid and its ester derivatives are pivotal structural motifs in contemporary drug discovery and development. The strategic placement of the chloro, methylamino, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for interacting with various biological targets. Notably, recent research has highlighted the potential of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] The esterification of the parent carboxylic acid is a critical step in the synthesis of these and other pharmacologically active molecules, modulating properties such as solubility, cell permeability, and metabolic stability.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 3-Chloro-4-(methylamino)benzoic acid. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide step-by-step experimental procedures. The causality behind each experimental choice will be explained to empower researchers to adapt and troubleshoot these protocols effectively.

Reaction Principle and Mechanistic Insights: The Fischer-Speier Esterification

The most common and direct method for the esterification of 3-Chloro-4-(methylamino)benzoic acid is the Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[3][4][5] The reaction is an equilibrium process, and several strategies are employed to drive it towards the formation of the desired ester product.[6][7]

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A critical consideration for the esterification of aminobenzoic acids is the basicity of the amino group. The amino group will react with the acid catalyst, forming an ammonium salt. Therefore, a stoichiometric amount of the acid catalyst is often necessary to ensure that there is sufficient acid to both protonate the amino group and catalyze the esterification reaction.[6][7]

Experimental Workflow Overview

The general workflow for the esterification of 3-Chloro-4-(methylamino)benzoic acid via the Fischer-Speier method is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-Chloro-4-(methylamino)benzoic acid and excess alcohol in a round-bottom flask. B Add a strong acid catalyst (e.g., H₂SO₄) dropwise with stirring. A->B C Heat the mixture to reflux for a specified time. B->C D Cool the reaction mixture to room temperature. C->D E Pour the mixture into cold water. D->E G Collect the crude ester by vacuum filtration. D->G F Neutralize with a base (e.g., Na₂CO₃ solution) to precipitate the ester. E->F H Wash the solid with cold water. G->H I Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product. H->I

Caption: General experimental workflow for the Fischer esterification.

Detailed Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid

This protocol details the synthesis of ethyl 3-chloro-4-(methylamino)benzoate using a conventional acid catalyst.

Materials:

  • 3-Chloro-4-(methylamino)benzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.71 g (0.02 mol) of 3-Chloro-4-(methylamino)benzoic acid and 40 mL of absolute ethanol. Stir the mixture until the solid is suspended.

  • Catalyst Addition: Carefully and slowly, add 2.0 mL of concentrated sulfuric acid to the stirred mixture. A precipitate of the ammonium sulfate salt may form.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

  • Neutralization: While stirring, slowly add 10% sodium carbonate solution dropwise to the aqueous mixture. Carbon dioxide gas will evolve. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8.[8]

  • Precipitation and Filtration: The ethyl 3-chloro-4-(methylamino)benzoate will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.[6]

  • Washing and Drying: Wash the collected solid with several portions of cold deionized water to remove any inorganic impurities. Allow the product to air dry or place it in a desiccator under vacuum to obtain the dry, crude ester.

  • Purification: The crude ester can be further purified by recrystallization from an ethanol/water mixture to yield the pure product.

Protocol 2: Microwave-Assisted Fischer Esterification

Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating.

Materials:

  • 3-Chloro-4-(methylamino)benzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard work-up and purification equipment as in Protocol 1

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine 0.37 g (2 mmol) of 3-Chloro-4-(methylamino)benzoic acid, 5 mL of methanol, and a small magnetic stir bar.

  • Catalyst Addition: Carefully add 0.2 mL of concentrated sulfuric acid to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 15-30 minutes.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Follow the work-up and purification steps (4-8) as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-Assisted
Alcohol EthanolMethanol
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Temperature Reflux (approx. 78°C)100°C (constant)
Reaction Time 2-4 hours15-30 minutes
Typical Yield Good to excellentGood to excellent
Key Advantage Standard laboratory equipmentRapid reaction time

Troubleshooting and Scientific Insights

  • Low Yield: The Fischer esterification is an equilibrium reaction. To drive the reaction to completion, use a large excess of the alcohol (it can be used as the solvent) or remove the water as it is formed, for example, by using a Dean-Stark apparatus with a solvent like toluene.[5][9]

  • Incomplete Reaction: The basicity of the methylamino group neutralizes the acid catalyst.[6][7] Ensure a sufficient amount of catalyst is used. If the reaction is still sluggish, consider using a stronger acid catalyst or increasing the reaction time and temperature.

  • Product Darkening: Significant darkening of the reaction mixture may indicate decomposition, which can occur at excessively high temperatures or with prolonged reaction times in the presence of a strong acid.[6] Monitor the reaction closely and avoid overheating.

  • Purification Challenges: If the ester is an oil or does not readily precipitate, an extraction work-up can be employed. After neutralization, extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

  • Organic solvents like ethanol and methanol are flammable. Keep away from open flames and ignition sources.

Conclusion

The esterification of 3-Chloro-4-(methylamino)benzoic acid is a fundamental transformation in the synthesis of medicinally important compounds. The Fischer-Speier esterification, using either conventional heating or microwave irradiation, provides a reliable and efficient method for this conversion. By understanding the reaction mechanism and the factors that influence the equilibrium, researchers can optimize the reaction conditions to achieve high yields of the desired ester products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development.

References

  • Scribd. (n.d.). Synthesis of Benzocaine from PABA. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ACS Publications. (2026). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Link]

  • Scholars Research Library. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • Slideshare. (n.d.). Practical Experiment 3: Benzocain. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. [Link]

  • University of California, Los Angeles. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • PMC. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

  • SciSpace by Typeset. (n.d.). Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

Sources

Preparation of 3-Chloro-4-(methylamino)benzoyl chloride intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Protocol for the Preparation of 3-Chloro-4-(methylamino)benzoyl chloride

Introduction & Strategic Significance

3-Chloro-4-(methylamino)benzoyl chloride is a highly reactive, electrophilic intermediate used in the synthesis of pharmacologically active small molecules, particularly kinase inhibitors and heterocyclic drug scaffolds (e.g., quinazolines, pyrimidines). Structurally, it serves as a critical "linker" module, introducing a substituted benzoyl motif that possesses both a nucleophilic handle (the amine, often protected or latent) and an electrophilic handle (the acid chloride).

The Synthetic Challenge: The preparation of this specific intermediate presents a classic chemoselectivity paradox: the molecule contains both a nucleophilic secondary amine (


) and an electrophilic acid chloride (

). In its free base form, this molecule is unstable and will undergo rapid intermolecular self-polymerization to form polyamides.

The Solution: To successfully isolate or utilize this species, the amine must be deactivated. This is achieved via two primary strategies:

  • Protonation (Salt Formation): Synthesizing the compound as the Hydrochloride Salt . The protonated amine (

    
    ) is non-nucleophilic, allowing the acid chloride to exist.
    
  • N-Protection: Masking the amine with an electron-withdrawing group (e.g., Trifluoroacetyl or Boc) prior to chlorination.

This guide details the Hydrochloride Salt Method , which is the most direct and atom-economical route for immediate downstream coupling.

Safety & Hazard Analysis

  • Thionyl Chloride (

    
    ):  Extremely corrosive; reacts violently with water to release 
    
    
    
    and
    
    
    gases. Must be handled in a fume hood with a caustic scrubber.
  • Acid Chlorides: Lachrymators and corrosive.[1] Inhalation can cause severe respiratory damage.

  • Reaction Profile: The chlorination generates stoichiometric quantities of gas (

    
    , 
    
    
    
    ). Ensure the system is vented through a drying tube and a scrubber.

Retrosynthetic Analysis & Pathway

The synthesis proceeds in two stages.[2] First, the introduction of the methylamino group via Nucleophilic Aromatic Substitution (


), followed by the activation of the carboxylic acid.

Reaction Scheme (Graphviz):

ReactionScheme SM 3-Chloro-4-fluorobenzoic acid (Starting Material) Step1 Step 1: SnAr Amination (MeNH2, aq/heat) SM->Step1 + Methylamine (40% aq) Inter 3-Chloro-4-(methylamino)benzoic acid (Stable Precursor) Step1->Inter Yield: ~85-90% Step2 Step 2: Chlorination (SOCl2, Reflux) Inter->Step2 + Thionyl Chloride (- SO2, - HCl) Product 3-Chloro-4-(methylamino)benzoyl chloride (Hydrochloride Salt) Step2->Product In-situ generation

Caption: Linear synthetic pathway from fluoro-benzoic acid precursor to the target acid chloride salt.

Experimental Protocols

Phase 1: Synthesis of Precursor (3-Chloro-4-(methylamino)benzoic acid)

Note: If this compound is purchased commercially (CAS: 72228-73-0), skip to Phase 2.

Rationale: The fluorine atom in 3-chloro-4-fluorobenzoic acid is activated for nucleophilic displacement by the ortho-chloro group and the para-carboxyl group (electron-withdrawing).

Reagents:

  • 3-Chloro-4-fluorobenzoic acid (1.0 eq)

  • Methylamine (40% aqueous solution) (5.0 eq)

  • Water (Solvent)

Protocol:

  • Charge: In a high-pressure glass tube or autoclave (if scaling up), dissolve 3-chloro-4-fluorobenzoic acid in water (approx. 5 mL/g).

  • Addition: Add 40% aqueous methylamine slowly.

  • Reaction: Seal the vessel and heat to 80–90°C for 12 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH ~3–4. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 85–95%.

Phase 2: Preparation of 3-Chloro-4-(methylamino)benzoyl chloride (HCl Salt)

Rationale: Thionyl chloride serves as both the reagent and the solvent.[3] The generation of HCl gas during the reaction automatically protonates the secondary amine, protecting it from self-condensation.

Reagents & Equipment:

Reagent Equivalents Role
3-Chloro-4-(methylamino)benzoic acid 1.0 eq Limiting Reagent

| Thionyl Chloride (


) | 5.0 – 10.0 eq | Reagent & Solvent |
| DMF (Anhydrous) | 0.05 eq | Catalyst (Vilsmeier-Haack type) |
| Toluene (Anhydrous) | N/A | Azeotropic drying agent |

Step-by-Step Protocol:

  • Setup:

    • Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or N2 line).

    • Connect the top of the condenser to a gas scrubber (NaOH solution) to neutralize evolving

      
       and 
      
      
      
      .
  • Addition:

    • Place the solid 3-Chloro-4-(methylamino)benzoic acid into the flask.

    • Add Thionyl Chloride slowly at room temperature. The solid may not dissolve immediately.

    • Add the catalytic amount of DMF. Caution: Gas evolution may occur immediately.

  • Reaction:

    • Heat the mixture to Reflux (approx. 75–80°C) .

    • Maintain reflux for 2–3 hours .

    • Observation: The reaction mixture should become a clear, homogeneous solution (often yellow/orange) as the acid converts to the acid chloride and the HCl salt solubilizes or forms a fine suspension.

  • Isolation (Critical Step):

    • Cool the mixture to room temperature.

    • Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator) at < 50°C.

    • Azeotropic Drying: To ensure complete removal of

      
      , add anhydrous Toluene (approx. 5 mL per gram of SM) to the residue and re-evaporate. Repeat this step twice.
      
    • Result: The product is obtained as a moisture-sensitive, pale-yellow to off-white solid (Hydrochloride salt).

  • Storage/Usage:

    • Do not purify by column chromatography (it will decompose).

    • Use immediately for the next coupling step.

    • If storage is necessary, store under Argon at -20°C in a sealed container.

Analytical Validation (Quality Control)

Direct analysis of the acid chloride is difficult due to its instability. The standard method is Derivatization .

Method: Methyl Ester Quench

  • Take a small aliquot (~10 mg) of the prepared acid chloride.

  • Quench it into dry Methanol (0.5 mL).

  • Shake for 5 minutes (forms the methyl ester).

  • Analyze by HPLC-MS or GC-MS.

Acceptance Criteria:

  • Mass Spec: Observe parent ion for Methyl 3-chloro-4-(methylamino)benzoate (

    
    ).
    
  • Absence of SM: No peak corresponding to the carboxylic acid (or minimal, <2%).

  • Purity: >95% (by UV area).[2]

Workflow Diagram

Workflow Start Start: Dry 3-Cl-4-(methylamino)benzoic acid Mix Add SOCl2 (5-10 eq) + cat. DMF Start->Mix Reflux Reflux at 80°C for 3 hours (Gas evolution: SO2, HCl) Mix->Reflux Check Visual Check: Clear Solution? Reflux->Check Check->Reflux No (Continue heating) Evap Evaporate excess SOCl2 (Vacuum, <50°C) Check->Evap Yes Chase Co-evaporate with Toluene (2x) Evap->Chase Final Product: Acid Chloride HCl Salt (Use Immediately) Chase->Final

Caption: Operational workflow for the conversion of the benzoic acid to the acid chloride.

References

  • BenchChem. Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Retrieved from .

  • Google Patents. CN104557877A - Avanafil intermediate as well as preparation method and application thereof. Retrieved from .

  • PrepChem. Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from .

  • Master Organic Chemistry.Thionyl Chloride (

    
    ) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from .
    
  • ResearchGate. Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication. Letters in Peptide Science, 2002.[4] Retrieved from .

Sources

Process Chemistry Application Note: Scalable Synthesis of 3-Chloro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Objective: To provide a self-validating, scalable, and mechanistically grounded protocol for the synthesis of 3-chloro-4-(methylamino)benzoic acid from 4-chloro-3-nitrobenzoic acid.

Executive Summary & Process Rationale

3-Chloro-4-(methylamino)benzoic acid is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific lipid kinase inhibitors and other targeted therapeutics. The scalable production of this fragment from commercially available 4-chloro-3-nitrobenzoic acid (often referred to by its synonym, 3-nitro-4-chlorobenzoic acid) requires a robust three-step sequence.

As a process scientist, scaling this route requires moving beyond bench-top chemistry to design a workflow that minimizes hazardous byproducts, avoids stoichiometric metal waste, and maximizes throughput.

Mechanistic Causality & Design Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The starting material features a highly electrophilic carbon at position 4, activated by the strongly electron-withdrawing ortho-nitro group and para-carboxylic acid. We utilize aqueous methylamine rather than anhydrous gas. This choice eliminates the need for high-pressure reactors while maintaining excellent nucleophilicity, driving the SNAr to completion to yield 4-(methylamino)-3-nitrobenzoic acid[1].

  • Catalytic Hydrogenation: Traditional dissolving metal reductions (e.g., Fe/HCl) generate massive amounts of solid iron oxide waste, which is detrimental to process scale-up. We employ catalytic hydrogenation using 10% Pd/C. This provides a clean, atom-economical reduction to 3-amino-4-(methylamino)benzoic acid[2],[3].

  • Selective Sandmeyer Chlorination: The intermediate possesses both a primary and a secondary amine. In a standard Sandmeyer reaction, secondary amines are prone to N-nitrosation. However, by maintaining a highly acidic environment (pH < 1) and strictly controlling the temperature to 0–5 °C, the secondary methylamine remains completely protonated. This drastically reduces its nucleophilicity, allowing the primary amine to selectively react with the nitrosonium ion (

    
    ) to form the diazonium salt. Subsequent addition of Copper(I) chloride initiates a single-electron transfer (SET) mechanism, extruding nitrogen gas and forming the target aryl chloride.
    

Workflow Visualization

Workflow SM 4-Chloro-3-nitrobenzoic acid (Starting Material) Step1 Step 1: SNAr Aq. CH3NH2, 75°C SM->Step1 Int1 4-(Methylamino)-3-nitrobenzoic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Reduction H2, Pd/C, MeOH, 25°C Int1->Step2 Int2 3-Amino-4-(methylamino)benzoic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Sandmeyer NaNO2, HCl, CuCl Int2->Step3 Prod 3-Chloro-4-(methylamino)benzoic acid (Target API Fragment) Step3->Prod

Fig 1: Three-step scalable synthesis from 4-chloro-3-nitrobenzoic acid to the target product.

Quantitative Process Metrics

Process StepChemical TransformationReagents & CatalystTemp. (°C)Time (h)Expected YieldTarget Purity
Step 1 SNAr Amination40% Aq.

70–754–685–90%> 98.0%
Step 2 Catalytic Reduction

gas (30 psi), 10% Pd/C
25–402–495–98%> 99.0%
Step 3 Sandmeyer Chlorination

, conc. HCl, CuCl
0–5, then 603–560–70%> 95.0%

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

Procedure:

  • Charge a glass-lined reactor with 4-chloro-3-nitrobenzoic acid (1.0 eq) and distilled water (5 volumes).

  • Under moderate stirring, slowly add 40% aqueous methylamine solution (4.0 eq). Caution: Exothermic addition.

  • Heat the reaction mixture to 70–75 °C for 4 to 6 hours.

  • Self-Validation Checkpoint: The starting material is poorly soluble in water. As the SNAr progresses, the product forms a highly soluble carboxylate salt. Complete dissolution into a homogeneous deep orange-red solution acts as a visual proxy for >95% conversion[1].

  • Cool the mixture to 10 °C and slowly acidify with 6M HCl to pH 2.0.

  • Filter the precipitated bright yellow solid, wash with cold water, and dry under vacuum at 50 °C.

Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid

Procedure:

  • Charge an autoclave reactor with 4-(methylamino)-3-nitrobenzoic acid (1.0 eq), methanol (10 volumes), and 10% Pd/C (5 wt% loading).

  • Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 30 psi with

    
     and stir vigorously at 25–40 °C.
    
  • Self-Validation Checkpoint: Monitor the hydrogen gas uptake via a mass flow meter. The reaction is complete when

    
     consumption completely ceases. Visually, the solution will transition from a vibrant yellow to a pale yellow/colorless state[2].
    
  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety: Do not let the filter cake dry out, as Pd/C is highly pyrophoric.

  • Concentrate the filtrate under reduced pressure to afford the product as an off-white solid[3].

Step 3: Synthesis of 3-Chloro-4-(methylamino)benzoic acid

Procedure:

  • In Reactor A, suspend 3-amino-4-(methylamino)benzoic acid (1.0 eq) in concentrated HCl (4.0 eq) and water (5 volumes). Cool the mixture to 0–5 °C.

  • Slowly add a pre-chilled aqueous solution of

    
     (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.
    
  • Self-Validation Checkpoint: After the addition of

    
    , spot the reaction mixture on KI-starch paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, verifying that the primary amine has been fully diazotized.
    
  • In Reactor B, prepare a solution of Copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq) and cool to 0 °C.

  • Transfer the diazonium salt solution from Reactor A into Reactor B dropwise.

  • Gradually warm the mixture to 60 °C.

  • Self-Validation Checkpoint: Nitrogen gas evolution will commence as the mixture warms. The reaction is complete when gas bubbling ceases entirely.

  • Cool to room temperature, extract with ethyl acetate (3 x 5 volumes), wash the combined organics with brine, dry over

    
    , and concentrate to yield the target 3-chloro-4-(methylamino)benzoic acid.
    

Safety & Scalability Considerations

  • Methylamine Handling: Aqueous methylamine releases volatile, flammable gas. All SNAr operations must be conducted in properly vented reactors equipped with acid scrubbers to neutralize escaping vapors.

  • Catalyst Filtration: Spent Pd/C from Step 2 contains adsorbed hydrogen and is highly pyrophoric upon exposure to air. It must be kept wet with water or solvent during filtration and disposal.

  • Diazonium Stability: The diazonium intermediate in Step 3 is potentially explosive if allowed to dry. It must be generated and consumed strictly in the aqueous solution phase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11521144, 3-Amino-4-(methylamino)benzoic acid". PubChem.[Link]

Sources

Reductive amination protocols for synthesizing 3-Chloro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Mono-Methylation Protocols for 3-Chloro-4-(methylamino)benzoic Acid

Executive Summary

The synthesis of 3-Chloro-4-(methylamino)benzoic acid is a critical step in the development of various kinase inhibitors and pharmacophores. While Nucleophilic Aromatic Substitution (


) of 3,4-dichlorobenzoic acid is a common industrial route, it often requires harsh conditions that are incompatible with sensitive functional groups.

This guide focuses exclusively on Reductive Amination , a milder and more versatile alternative. The core challenge in this transformation is selectivity : preventing the formation of the unwanted


-dimethyl impurity while driving the conversion of the sterically hindered and electron-deficient 3-chloro-4-aminobenzoic acid precursor.

This Application Note details two validated protocols:

  • Protocol A (Gold Standard): Sodium Triacetoxyborohydride (STAB) – Optimized for high selectivity and safety.

  • Protocol B (Legacy/Alternative): Sodium Cyanoborohydride (

    
    ) – Optimized for difficult solubility profiles.
    

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target transformation involves the condensation of 3-chloro-4-aminobenzoic acid with a formaldehyde source, followed by hydride reduction.

  • Electronic Deactivation: The carboxylic acid group at C1 and the chlorine at C3 withdraw electron density from the aniline nitrogen, reducing its nucleophilicity. This slows the initial attack on formaldehyde.

  • Steric Hindrance: The ortho-chlorine atom provides steric bulk. While this usually hinders reaction rates, it fortuitously aids selectivity by destabilizing the formation of the bulky tertiary iminium ion required for the second methylation.

  • The "Runaway" Methylation: In standard reductive aminations, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to rapid over-methylation (

    
    -dimethylation).
    
Reagent Selection Strategy
FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Reducing Power StrongModerateMild
Selectivity Poor (Reduces aldehydes/ketones fast)Good (pH dependent)Excellent (Reduces iminium ions preferentially)
Safety Profile Flammable

evolution
High Toxicity (HCN risk)Moderate (Acetic acid byproduct)
Recommendation Not Recommended Protocol B (Backup)Protocol A (Primary)

Why STAB? Sodium Triacetoxyborohydride (


) is the reagent of choice because it reacts negligibly with aldehydes (formaldehyde) but rapidly reduces the protonated iminium ion. This "kinetic window" allows the use of stoichiometric formaldehyde without quenching the reducing agent [1].

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "Selectivity Gate" where protocol parameters must be controlled to prevent side reactions.

G SM 3-Chloro-4-aminobenzoic acid (Starting Material) Hemiaminal Hemiaminal Intermediate SM->Hemiaminal + HCHO Slow step (Sterics) HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Iminium Iminium Ion (Critical Intermediate) Hemiaminal->Iminium - H2O Acid Catalysis Product 3-Chloro-4-(methylamino) benzoic acid (Target) Iminium->Product + H- (Reductant) Fast Reduction Dimethyl N,N-Dimethyl Impurity (Over-alkylation) Product->Dimethyl + HCHO, + H- (Avoid by stoichiometry control)

Figure 1: Reaction pathway highlighting the critical iminium reduction step. The red dotted line represents the undesired over-methylation pathway.

Experimental Protocols

Protocol A: The STAB Method (Recommended)

Best for: High selectivity, safety, and ease of workup.

Reagents:

  • Substrate: 3-Chloro-4-aminobenzoic acid (1.0 equiv)

  • Aldehyde Source: Paraformaldehyde (1.1 - 1.2 equiv) or Formalin (37% aq., 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). Note: MeCN is preferred for green chemistry, but DCE often solubilizes the substrate better.

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3-Chloro-4-aminobenzoic acid (10 mmol) in Acetonitrile (50 mL).

  • Acidification: Add Acetic Acid (1.0 mL). The suspension may not clear immediately; this is normal. The acid catalyzes imine formation.[1]

  • Aldehyde Addition: Add Paraformaldehyde (360 mg, 12 mmol eq of HCHO). Stir at Room Temperature (RT) for 30–60 minutes to allow partial hemiaminal formation.

    • Expert Tip: Using Paraformaldehyde instead of aqueous formalin prevents adding water, which can hydrolyze STAB.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.18 g, 15 mmol) portion-wise over 15 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

    • Monitor: Check via HPLC or TLC (50% EtOAc/Hexanes). Look for the disappearance of the primary amine.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       until pH ~5–6. (Do not make it too basic, or the benzoic acid salt will stay in the water).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Alternative Workup (Precipitation): If the product precipitates at pH 4-5 (isoelectric point), filter the solid directly, wash with cold water, and dry. This is often possible with amino-benzoic acids.

Protocol B: The Sodium Cyanoborohydride Method

Best for: Substrates with extremely poor solubility in MeCN/DCE, requiring Methanol.

Safety Warning:


 is highly toxic.[2] Contact with acid generates HCN gas. Perform all operations in a fume hood.

Reagents:

  • Substrate: 3-Chloro-4-aminobenzoic acid (1.0 equiv)

  • Aldehyde: Formaldehyde (37% aq. solution) (1.2 equiv)

  • Reductant: Sodium Cyanoborohydride (1.0 - 1.5 equiv)

  • Solvent: Methanol (MeOH)

  • Buffer: Acetic Acid (to adjust pH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Chloro-4-aminobenzoic acid (10 mmol) in Methanol (40 mL).

  • Aldehyde Addition: Add Formaldehyde (37% aq) (1.0 mL, ~12 mmol). Stir for 15 minutes.

  • Reductant Addition: Add Sodium Cyanoborohydride (630 mg, 10 mmol).

  • pH Control (Critical): Test the pH. It must be between 5.0 and 6.0 .

    • Mechanism:[3][4][5] At pH < 4,

      
       hydrolyzes and releases HCN. At pH > 7, the imine does not form efficiently.
      
    • Adjustment: Add drops of Acetic Acid if pH > 6.

  • Reaction: Stir at RT for 12 hours.

  • Workup (Cyanide Destruction):

    • Crucial Step: Quench the reaction by adding 1N NaOH to raise pH to >10. Add a few mL of bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate (safer).

    • Acidify carefully to pH 4-5 with 1N HCl to precipitate the product.

    • Filter and dry.

Process Control & Troubleshooting

HPLC Monitoring Parameters

Because the starting material (SM) and product are structurally similar, high-resolution monitoring is required.

ComponentRelative Retention Time (RRT)UV Characteristics
SM (Primary Amine) 1.00

~280 nm
Product (Sec. Amine) 1.15 (Slightly less polar)Shifted

(Red shift)
Impurity (Tert. Amine) 1.30 (Least polar)Distinct shoulder
Troubleshooting Guide
IssueRoot CauseCorrective Action
Stalled Reaction (<50% Conv.) Iminium ion not forming due to steric hindrance of Cl.Increase temperature to 40°C. Add activated molecular sieves (3Å) to remove water (drives equilibrium).
Over-methylation (>10% Di-Me) Excess Formaldehyde or "Runaway" nucleophilicity.Switch from Formalin to Paraformaldehyde. Add HCHO via syringe pump (slow addition) after STAB is already in the flask (Inverse Addition).
Poor Solubility Zwitterionic nature of the amino acid.Protect the carboxylic acid as a Methyl Ester first, perform reductive amination, then saponify (LiOH/THF).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][2][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009).[10] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 (Chan-Lam Alternative).[10] Organic Letters, 11(8), 1677–1680. [Link]

Sources

Application Note: One-Pot Synthesis of 3-Chloro-4-(methylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the one-pot synthesis of 3-Chloro-4-(methylamino)benzoic acid , a critical pharmacophore in the development of kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents.

Abstract

This protocol outlines two distinct "one-pot" methodologies for the synthesis of 3-Chloro-4-(methylamino)benzoic acid (CAS: 72228-73-0) . Method A utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-4-fluorobenzoic acid, favored for its high yield and scalability. Method B employs a reductive alkylation of 3-chloro-4-aminobenzoic acid, suitable for laboratories lacking high-pressure equipment. This guide also covers the downstream synthesis of methyl ester derivatives.

Introduction & Retrosynthetic Analysis

The 3-chloro-4-(methylamino)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for drugs targeting the Epidermal Growth Factor Receptor (EGFR) and various bacterial enzymes.

Retrosynthetic Logic: The target molecule contains a secondary amine and a carboxylic acid on a halogenated benzene ring.

  • Path A (SNAr): Disconnection at the C(Ar)-N bond suggests a precursor with a leaving group at the 4-position. Fluorine is selected over chlorine due to the higher electronegativity of F, which stabilizes the Meisenheimer intermediate in SNAr reactions, despite the C-F bond strength.

  • Path B (Reductive Alkylation): Disconnection at the N-Methyl bond suggests a 4-amino precursor reacting with a C1 synthon (formaldehyde).

Reaction Pathway Diagram

ReactionPathways Start1 3-Chloro-4-fluorobenzoic acid Intermediate Meisenheimer Complex Start1->Intermediate SNAr (Method A) Start2 3-Chloro-4-aminobenzoic acid Target 3-Chloro-4-(methylamino) benzoic acid Start2->Target Reductive Alkylation (Method B) Reagent1 Methylamine (aq) Reagent1->Intermediate Reagent2 HCHO / Zn or NaBH4 Reagent2->Target Intermediate->Target -HF Derivative Methyl Ester Derivative Target->Derivative MeOH / H2SO4

Caption: Figure 1. Dual synthetic pathways to the target scaffold.[1] Method A (Blue) is preferred for scale; Method B (Red) is an alternative.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Recommended for: High purity, gram-to-kilogram scale, and industrial batches.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The carboxyl group at position 1 acts as an electron-withdrawing group (EWG), activating the ring. The chlorine at position 3 provides additional inductive withdrawal, further activating position 4. Fluorine is the preferred leaving group because its high electronegativity lowers the energy of the transition state leading to the anionic Meisenheimer complex.

Protocol

Reagents:

  • 3-Chloro-4-fluorobenzoic acid (1.0 equiv)[2]

  • Methylamine (40% aqueous solution, 5.0–10.0 equiv)

  • Water (Solvent)

Step-by-Step Procedure:

  • Setup: In a pressure tube or autoclave (depending on scale), suspend 3-Chloro-4-fluorobenzoic acid (10 g, 57.3 mmol) in Water (30 mL).

  • Addition: Add Methylamine (40% aq.) (25 mL, ~290 mmol) in a single portion.

    • Note: The acid will dissolve exothermically as the methylammonium salt forms.

  • Reaction: Seal the vessel and heat to 85–95°C for 6–12 hours.

    • Monitoring: Monitor by HPLC or TLC (System: Ethyl Acetate/Hexane 1:1 + 1% Acetic Acid). The starting material (Rf ~0.5) should disappear, replaced by the more polar product (Rf ~0.4).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Open the vessel (Caution: Residual pressure).

    • Transfer the solution to a beaker.

    • Acidify carefully with Conc. HCl to pH 3–4 while stirring. The product will precipitate as a white to off-white solid.[2]

  • Purification:

    • Filter the solid and wash with cold water (2 x 20 mL) to remove methylammonium salts.

    • Dry in a vacuum oven at 50°C.

    • Optional: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.[3]

Yield: Typically 85–95%.

Method B: Reductive Mono-Alkylation

Recommended for: Labs without pressure vessels or when starting from the amino-acid.

Mechanistic Insight

This method relies on the formation of a Schiff base (imine) between the aniline nitrogen and formaldehyde, followed by in-situ reduction. The challenge is preventing over-alkylation (formation of the dimethyl derivative). Using Zinc in acidic media or controlled NaBH4 addition helps maintain selectivity.

Protocol

Reagents:

  • 3-Chloro-4-aminobenzoic acid (1.0 equiv)

  • Formaldehyde (37% aq., 1.2 equiv)

  • Zinc Dust (3.0 equiv) OR Sodium Cyanoborohydride (1.5 equiv)

  • Acetic Acid / Water[4]

Step-by-Step Procedure (Zinc Method):

  • Setup: Dissolve 3-Chloro-4-aminobenzoic acid (5 g, 29.1 mmol) in Acetic Acid (40 mL) and Water (10 mL).

  • Imine Formation: Add Formaldehyde (37% aq) (2.8 mL, 35 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Zinc Dust (5.7 g, 87 mmol) in small portions over 20 minutes to control the exotherm and hydrogen evolution.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter off excess Zinc.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Dilute with water (50 mL) and neutralize with saturated NaHCO3 to pH 4–5.

    • Collect the precipitate by filtration.

Yield: Typically 60–75% (Lower due to potential bis-methylation side products).

Synthesis of Methyl Ester Derivative

To convert the acid to Methyl 3-chloro-4-(methylamino)benzoate :

  • Suspend the dry acid (from Method A or B) in Methanol (10 mL/g).

  • Add Conc. H2SO4 (0.5 equiv) dropwise.

  • Reflux for 8 hours.

  • Concentrate solvent, neutralize with NaHCO3, and extract with Ethyl Acetate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Temperature too low; Old MethylamineIncrease temp to 110°C; Use fresh 40% aq. methylamine.[4]
Amide Formation (Side Reaction) Activation of carboxyl groupEnsure basic conditions (excess amine) initially to form the unreactive carboxylate salt before heating.
Bis-methylation (Method B) Excess Formaldehyde/ReductantStrictly control stoichiometry (1.1–1.2 eq HCHO). Use bulky reductant (NaBH(OAc)3).
Dark/Colored Product Oxidation of anilinePerform reaction under Nitrogen/Argon atmosphere. Add trace sodium bisulfite during workup.

Safety & Hazards

  • Methylamine: Extremely volatile and toxic. Handle in a well-ventilated fume hood. Use sealed vessels for heating.

  • Pressure: Method A generates pressure. Use rated glassware or stainless steel autoclaves.

  • Hydrofluoric Acid (HF): In Method A, the leaving group is Fluoride. Upon acidification, trace HF may form. While the amount is stoichiometric to the starting material, standard precautions (gloves, eye protection) are mandatory. The aqueous workup typically dilutes this risk significantly.

References

  • Patents on Chlorobenzoic Acid Derivatives

    • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A. (Describes nitro-precursor reduction routes). Link

  • SNAr Methodology

    • Synthesis of 4-(Methylamino)benzoic acid.[4][5] ChemicalBook Protocols. (General SNAr conditions for benzoic acid derivatives). Link

  • Reductive Methylation

    • Silva, R. A., et al. "Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc."[6] Tetrahedron Letters, 2007. (Protocol for Zinc/Formaldehyde reduction).[6] Link

  • Compound Data

    • PubChem CID 520989 (3-Chloro-4-fluorobenzoic acid).[7] Link

    • PubChem CID 5817 (3,4-Dichlorobenzoic acid). Link

Sources

Advanced Synthesis of Aurora Kinase Inhibitors: Utilizing Benzoic Acid Intermediates for DFG-out Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aurora kinases (AURKA, AURKB, AURKC) are critical serine/threonine kinases that regulate mitotic spindle assembly and chromosomal segregation. In aggressive malignancies such as small-cell lung cancer (SCLC) and neuroblastoma, AURKA overexpression stabilizes MYC-family oncoproteins, driving tumor proliferation [1]. While first-generation orthosteric inhibitors targeted the active "DFG-in" conformation of the kinase, recent therapeutic strategies focus on allosteric and Type II inhibitors that lock the kinase in the inactive "DFG-out" state.

This application note details the mechanistic rationale and synthetic protocols for developing next-generation Aurora A inhibitors. Specifically, we focus on the integration of halogenated benzoic acid intermediates to form amide-linked pyrimidine scaffolds. These benzoic acid derivatives are not merely structural linkers; they are precise pharmacophores engineered to disrupt the kinase activation loop and trigger the proteasomal degradation of MYC oncoproteins [1].

Mechanistic Rationale: The Benzoic Acid Pharmacophore

The transition from a DFG-in to a DFG-out conformation in Aurora A creates a new allosteric pocket, offering superior enzymatic selectivity and unique pharmacodynamic effects—most notably, the destabilization of the AURKA/MYC complex.

When synthesizing pyrimidine-based or benzoxazole-based inhibitors, substituted benzoic acids (e.g., 4-chloro-2-fluorobenzoic acid) are coupled to the core amine. The resulting phenyl ring projects deeply into this allosteric pocket. The strategic placement of halogen substituents on the benzoic acid intermediate is critical: the halogens establish a strong electrostatic dipole–dipole interaction with the methyl group of the Ala273 residue in the Aurora A hinge region[1]. This interaction physically forces the Asp-Phe-Gly (DFG) motif to swap positions, trapping the kinase in the inactive state. Removing these halogens or replacing the benzoic acid with a pyridine or sulfonamide isostere drastically reduces the compound's ability to induce this conformational flip, thereby failing to degrade MYC [1].

G AURKA Aurora A Kinase (Overexpressed) TPX2 TPX2 Binding & Activation AURKA->TPX2 MYC cMYC / MYCN Stabilization TPX2->MYC Tumor Tumor Proliferation (SCLC, Neuroblastoma) MYC->Tumor Inhibitor Halogenated Benzoic Acid Inhibitor Inhibitor->AURKA Binds Allosteric Pocket DFG DFG-out Conformation (Inactive State) Inhibitor->DFG Ala273 Interaction DFG->MYC Disrupts Complex Degradation Proteasomal Degradation of MYC Oncoproteins DFG->Degradation Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis

Aurora A kinase signaling pathway and mechanism of benzoic acid-derived DFG-out inhibitors.

Structure-Activity Relationship (SAR) Data

The selection of the benzoic acid intermediate directly dictates both the enzymatic inhibition (


) and the cellular pharmacodynamics (MYC reduction). The table below summarizes the SAR data when modifying the benzoic acid moiety on a pyrimidine-diamine core scaffold [1].
Compound VariantBenzoic Acid / Linker SubstitutionAurora A Enzymatic

(nM)
cMYC / MYCN Degradation Efficacy
Compound 1 Standard Halogenated Benzene24.1 ± 7.9Marginal (at 1.0 μM)
Compound 6 Unsubstituted Benzene RingMaintained (< 50 nM)No Effect
Compound 13 4-chloro-2-fluorobenzoic acid38.6 ± 7.0Highest Degree of Reduction
Compound 20 Pyridine Replacement> 100.0Significantly Reduced
Compound 21 Sulfonamide Linkage (Isostere)> 100.0Significantly Reduced

Data Interpretation: While removing the halogens (Compound 6) maintains basic kinase inhibition, it completely abolishes MYC degradation because the compound acts as a DFG-in inhibitor. Only the specific 4-chloro-2-fluorobenzoic acid intermediate (Compound 13) successfully induces the DFG-out flip required for oncoprotein degradation [1].

Synthetic Methodology: T3P-Mediated Amide Coupling

Rationale for Reagent Selection: Coupling an electron-deficient, sterically hindered halogenated benzoic acid to a weakly nucleophilic pyrimidine-amine core is notoriously difficult. Traditional coupling agents like DCC or EDC/HOBt often result in low yields, epimerization, or the formation of poorly soluble urea byproducts that complicate purification. Propylphosphonic anhydride (T3P) is selected for this protocol because it provides exceptionally high yields for hindered amides, generates exclusively water-soluble byproducts (allowing for simple aqueous workup), and operates under mild conditions that preserve the integrity of the pyrimidine core [1].

Workflow Step1 Pyrimidine-Amine Core Step3 T3P / Et3N Coupling (16h, RT) Step1->Step3 Step2 4-Chloro-2-Fluoro Benzoic Acid Step2->Step3 Step4 Crude Amide Intermediate Step3->Step4 Step5 Aqueous Workup & Silica Purification Step4->Step5 Step6 Final Aurora A Inhibitor Step5->Step6

Synthesis workflow for amide-linked Aurora A inhibitors using T3P coupling.

Step-by-Step Protocol: Synthesis of Compound 13 Analog

This protocol is designed as a self-validating system; mandatory quality control (QC) checkpoints are embedded to ensure reaction fidelity.

Materials:

  • Pyrimidine-amine core (0.5 mmol)

  • 4-chloro-2-fluorobenzoic acid (61 mg, 0.5 mmol)

  • Triethylamine (

    
    ) (0.35 mL, 2.52 mmol)
    
  • Propanephosphonic acid anhydride (T3P),

    
     50 wt % in ethyl acetate (400 mg, 0.63 mmol)
    
  • Anhydrous DMF / Dichloromethane (DCM) (1:3 ratio, 4 mL)

Procedure:

  • Preparation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve the pyrimidine-amine core (0.5 mmol) in 4 mL of the anhydrous DMF/DCM (1:3) solvent mixture.

  • Base Addition: Inject

    
     (0.35 mL, 2.52 mmol) dropwise into the solution while stirring at room temperature. Stir for 10 minutes to ensure complete free-basing of the amine.
    
  • Intermediate Addition: Add 4-chloro-2-fluorobenzoic acid (61 mg, 0.5 mmol) in one portion.

  • Coupling Activation: Slowly add the T3P solution (400 mg, 0.63 mmol) dropwise via syringe over 5 minutes.

    • Causality Note: Slow addition prevents localized heating, which can lead to side-reactions with the sensitive pyrimidine nitrogens.

  • Reaction: Stir the sealed reaction mixture at room temperature for 16 hours.

    • QC Checkpoint 1: At 14 hours, perform TLC (Ethyl Acetate/Methanol 85:15). The disappearance of the lower-Rf amine starting material validates reaction completion.

  • Aqueous Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL).
    • Causality Note: T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase, leaving the crude product in the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel column chromatography, eluting with an isocratic gradient of Ethyl Acetate/Methanol (85:15).

    • QC Checkpoint 2: Confirm the identity and purity of the isolated fraction via LC-MS (Target mass:

      
       corresponding to the coupled product) and 
      
      
      
      -NMR (look for the characteristic downfield shift of the newly formed amide proton near 9.5–10.5 ppm).
Biological Validation: Kinase Inhibition & MYC Degradation Assays

To validate that the synthesized benzoic acid derivative successfully acts as a DFG-out inhibitor, both enzymatic and cellular assays must be performed.

Protocol: Western Blot for MYC Degradation

Enzymatic


 alone cannot distinguish between DFG-in and DFG-out inhibitors. Cellular degradation of MYC is the definitive hallmark of a successful DFG-out benzoic acid derivative [1].
  • Cell Culture: Culture NCI-H82 (SCLC, cMYC amplified) or SK-N-BE(2) (Neuroblastoma, MYCN amplified) cells in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Seed cells at

    
     cells/well in 6-well plates. Treat with the synthesized inhibitor at 0.1 μM, 0.5 μM, and 1.0 μM concentrations for 24 hours. Use DMSO as a vehicle control.
    
  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent basal kinase degradation during workup).

  • Immunoblotting: Resolve 30 μg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Detection: Probe with primary antibodies against cMYC or MYCN, and use

    
    -actin as a loading control.
    
    • Validation: A successful DFG-out inhibitor (like Compound 13) will show a dose-dependent reduction in the cMYC/MYCN band intensity by

      
       at 1.0 μM compared to the DMSO control [1].
      
References
  • 1. Chi, Y.-H., et al. Journal of Medicinal Chemistry - ACS Publications, 2021. 2.2. Manfredi, M. G., et al. PMC / National Institutes of Health, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Amidation of 3-Chloro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: Why is this reaction failing?

If you are experiencing low yields (<40%), recovered starting material, or oligomerization, your issue likely stems from the conflicting electronic nature of 3-Chloro-4-(methylamino)benzoic acid .

The "Push-Pull" Deactivation

This substrate presents a classic "Deactivated Electrophile" problem.

  • The Problem: The methylamino group at position 4 is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the benzene ring and onto the carbonyl carbon.

  • The Consequence: This makes the carboxylic acid significantly less electrophilic . Standard activation (e.g., EDC/NHS) often fails to generate an intermediate reactive enough to be attacked by your target amine, leading to hydrolysis during workup.

The "Trojan Horse" Nucleophile
  • The Risk: The molecule contains its own nucleophile (the 4-methylamino group).

  • The Failure Mode: If you attempt to "pre-activate" the acid (e.g., forming an active ester or acid chloride) in the absence of your target amine, the starting material will react with itself, forming dimers and oligomers.

Decision Matrix: Selecting the Correct Route

Do not proceed until you have selected a strategy based on your specific constraints.

G Start Start: 3-Cl-4-(NHMe)-Benzoic Acid IsProtected Is the 4-NHMe group protected (e.g., Boc, Fmoc)? Start->IsProtected YesProt YES: Protected IsProtected->YesProt NoProt NO: Free Amine IsProtected->NoProt RouteA Route A: Standard Activation (Pre-activation allowed) YesProt->RouteA TargetAmine Is target amine a primary alkyl amine? NoProt->TargetAmine RouteB Route B: In-Situ Activation (Do NOT pre-activate) StrongNuc YES (Strong Nucleophile) TargetAmine->StrongNuc WeakNuc NO (Aniline/Weak Nuc) TargetAmine->WeakNuc Method1 Method 1: T3P One-Pot (High Success) StrongNuc->Method1 Method2 Method 2: MUST PROTECT (Risk of self-coupling high) WeakNuc->Method2

Figure 1: Strategic decision tree for preventing polymerization and ensuring reactivity.

Recommended Reagent System: T3P (Propylphosphonic Anhydride)[1][2]

For this specific substrate, we strongly recommend T3P over HATU or EDC/HOBt.

Why T3P?
  • High Reactivity: T3P is powerful enough to activate the electron-rich benzoic acid which EDC often cannot.

  • Solubility: The reaction can be run in EtOAc or DMF.[1]

  • Clean Workup: The byproducts of T3P are water-soluble.[1][2][3][4] Unlike urea byproducts from EDC/DCC, they wash away completely, which is critical when your product is difficult to crystallize.

  • Low Epimerization: While not relevant for the achiral acid, it is crucial if your amine partner is chiral.

Validated Protocols

Protocol A: The "One-Pot" Method (For Unprotected Substrate)

Use this if you cannot protect the 4-NHMe and are coupling with a reactive primary amine.

Reagents:

  • Substrate: 3-Chloro-4-(methylamino)benzoic acid (1.0 equiv)

  • Target Amine: 1.2 – 1.5 equiv (Excess is vital to outcompete self-coupling)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (4.0 equiv)

  • Solvent: DMF (Preferred for solubility) or 2-MeTHF.

Step-by-Step:

  • Dissolution: In a dry flask under N2, dissolve the Acid and the Target Amine in DMF (concentration ~0.2 M).

    • Critical: The amine must be present before activation.

  • Base Addition: Add DIPEA in one portion. Stir for 5 mins.

  • Activation (Cold Start): Cool the mixture to 0°C.

  • T3P Addition: Add T3P solution dropwise over 10 minutes.

    • Why dropwise? Keeps the concentration of activated acid low relative to the target amine, favoring cross-coupling over self-coupling.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO3 (x2), and Brine. Dry over Na2SO4.

Protocol B: The "Protected" Method (Gold Standard)

Use this if coupling with weak nucleophiles (anilines) or if Protocol A fails.

  • Protection: React starting material with Boc2O/NaOH to install Boc on the 4-NHMe.

  • Activation: Now you can use HATU (1.2 equiv) + DIPEA (3.0 equiv) in DMF. Pre-activate the acid for 15 mins before adding the amine.

  • Deprotection: Remove Boc with 4M HCl in Dioxane or TFA/DCM.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion Electronic Deactivation. The acid is too electron-rich; the active ester hydrolyzes faster than it reacts.Switch to T3P. If already using T3P, increase temp to 50°C. Ensure anhydrous conditions (water competes for the active ester).
New spot on TLC (higher Rf than product) Dimerization. The starting material reacted with itself.Change Order of Addition. Do NOT add T3P to the acid alone. Mix Acid + Target Amine first, then add T3P. Increase Target Amine equivalents.
Starting material remains undissolved Zwitterionic Lattice. The amino-acid creates a strong crystal lattice.Switch Solvent. DCM and EtOAc are poor choices. Use DMF or NMP . The base (DIPEA) usually helps solubilize it.
Product stuck in Aqueous Layer Amphoteric Nature. If your product still has the basic NHMe and acidic protons, pH is critical.Adjust pH. Do not use strong acid washes (1M HCl) if your product is basic. Use Citric Acid (10%) or maintain pH ~8 for extraction.

Mechanism of Action (T3P)

Understanding the mechanism clarifies why the "One-Pot" method works.

Mechanism Substrate Substrate (Carboxylate) MixedAnh Mixed Anhydride (Activated) Substrate->MixedAnh + T3P + Base T3P T3P Reagent T3P->MixedAnh Product Final Amide MixedAnh->Product Nucleophilic Attack Byproduct Water Soluble Byproducts MixedAnh->Byproduct TargetAmine Target Amine (R-NH2) TargetAmine->Product

Figure 2: T3P activation pathway. Note that the "Mixed Anhydride" is the species susceptible to self-coupling if the Target Amine is not immediately available.

References

  • Propylphosphonic Anhydride (T3P®)

    • Source: Euticals / Archimica Technical D
    • Relevance: Establishes T3P as the superior reagent for low-epimerization and difficult couplings involving sterically hindered or electron-rich acids.
    • URL:

  • Mechanism of Amide Coupling with T3P

    • Source: Common Organic Chemistry.
    • Relevance: details the base-mediated mechanism and w
    • URL:

  • Troubleshooting Electron-Rich Benzoic Acids

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Discusses the sluggish nature of electron-rich aniline derivatives and benzoic acids, recommending specific activ
    • URL:

  • T3P vs.

    • Source: AMRI (Albany Molecular Research Inc.) Whitepaper.
    • Relevance: Comparative data showing T3P's superiority in yield and purity for scale-up of pharmaceutical intermediates.[3]

    • URL:

Sources

Technical Support Center: Chemoselective Methylation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Protonation Switch" Principle

The fundamental challenge in methylating amino-benzoic acids is the competition between the carboxylate oxygen (O-methylation) and the amine nitrogen (N-methylation).

Under neutral or basic conditions, the amine (aniline derivative) is a potent nucleophile, often "softer" and more reactive toward alkyl halides (like methyl iodide) than the carboxylate. To guarantee zero N-methylation , you must exploit the Protonation Switch .

The Mechanism of Control[1]
  • Acidic Conditions (pH < 2): The amine is fully protonated to an ammonium salt (

    
    ). It loses its lone pair and nucleophilicity. The carboxylic acid remains available for activation by the acid catalyst.
    
  • Basic/Neutral Conditions: The amine is free (

    
    ). It will compete for the electrophile, leading to mixtures of ester, N-methyl, and N,N-dimethyl byproducts.
    

Rule of Thumb: If your molecule contains a free amine, avoid basic alkylation (e.g.,


) unless the amine is sterically hindered or electron-deficient. Default to acid-catalyzed esterification .

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate reagent for your substrate.

ReagentSelection cluster_legend Key Start START: Substrate Analysis Q1 Does the substrate have a free Amino group (-NH2)? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes MethodC REQUIRES PROTECTION: 1. Boc-Protection 2. MeI / Base 3. Deprotection Q1->MethodC No (or N is already protected) MethodA RECOMMENDED: Modified Fischer Esterification (MeOH / SOCl2 or H2SO4) Q2->MethodA No (Standard Amino-Benzoic Acids) MethodB ALTERNATIVE: TMS-Diazomethane (MeOH / Benzene) Q2->MethodB Yes (e.g., acid-labile groups) L1 Green: High Chemoselectivity L2 Yellow: Moderate Risk / Special Handling L3 Red: Multi-step Required

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and functional group interference.

Validated Protocols

Protocol A: Modified Fischer Esterification (Thionyl Chloride Method)

Best For: Anthranilic acids, p-aminobenzoic acids, and robust substrates. Mechanism:


 reacts with MeOH to generate anhydrous 

in situ. This ensures the amine is protonated (

salt) before the esterification equilibrium is established.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a stir bar and reflux condenser. Flush with

    
    .
    
  • Solvent Prep: Add anhydrous Methanol (0.5 M concentration relative to substrate) to the RBF. Cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (

    
    , 2.0 - 3.0 equivalents). Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Addition: After 15 mins, add the amino-benzoic acid substrate in one portion.

  • Reaction: Remove ice bath. Heat to reflux (65°C) for 2–12 hours.

    • Checkpoint: Monitor by TLC. The starting material (acid) will be polar/baseline; the ester will move up. The amine salt may streak; neutralize a TLC aliquot with

      
       to visualize clearly.
      
  • Workup (Critical for Selectivity):

    • Concentrate in vacuo to remove MeOH.

    • Resuspend residue in EtOAc.

    • Slowly add saturated

      
       until pH ~8 (releases free amine).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      

Why this works: The high concentration of


 ensures the amine exists as 

(non-nucleophilic) throughout the reaction.
Protocol B: TMS-Diazomethane Methylation

Best For: Acid-sensitive substrates or small-scale precious samples. Note: Safer than Diazomethane, but still requires a fume hood.

Step-by-Step:

  • Solvent: Dissolve substrate in Toluene/Methanol (3:2 ratio).

  • Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Quench: Stir for 30 mins. Quench excess reagent with a few drops of Acetic Acid (solution turns colorless).

  • Workup: Evaporate solvents. Usually requires no aqueous workup.

Troubleshooting & FAQs

Q1: I used Methyl Iodide (MeI) and Potassium Carbonate ( ), but I got a mixture of O-methyl and N-methyl products. Why?

A: This is a classic "Hard/Soft" mismatch.

  • The Problem: In the presence of a base like

    
    , your amino group is deprotonated (
    
    
    
    ). The amine nitrogen is a better nucleophile (softer) than the carboxylate oxygen toward the soft electrophile (MeI).
  • The Fix: You cannot fix the selectivity of this specific reagent combination for this substrate. You must switch to Protocol A (Acid/MeOH). If you must use alkyl halides (e.g., for a complex linker), you must first protect the nitrogen (e.g., Boc-protection) before the alkylation step.

Q2: My Fischer esterification (Protocol A) turned dark black/tarry.

A: This indicates oxidation of the aniline ring.

  • Cause: Amino-benzoic acids are prone to oxidation at high temperatures, especially in the presence of trace metals or air.

  • Solution:

    • Degas your Methanol with nitrogen sparging before use.

    • Perform the reaction under a strict Nitrogen or Argon atmosphere .

    • Reduce temperature: Try stirring at room temperature for 24-48 hours instead of refluxing.

Q3: The reaction is stuck at 60% conversion.

A: Fischer esterification is an equilibrium process (


).
  • Solution 1 (Water Removal): Add fused molecular sieves (3Å) to the reaction mixture to trap water.

  • Solution 2 (Concentration): Use a larger excess of Methanol (solvent).

  • Solution 3 (Thionyl Chloride): Ensure you used enough

    
    . It not only generates catalyst but consumes water generated during the reaction (
    
    
    
    ).
Q4: How do I confirm I have the Ester and not the N-methyl product?

A: Use 1H NMR comparison.

FeatureO-Methyl Ester (

)
N-Methyl Aniline (

)
Chemical Shift

3.8 – 3.9 ppm

2.8 – 3.0 ppm
Multiplicity Singlet (s)Singlet (s) or Doublet (d) (coupling to NH)
Integration 3H3H
D2O Shake No changeNH proton (

4-6) disappears

Quantitative Comparison of Reagents

Reagent SystemSelectivity (O vs N)Reaction ConditionsToxicity/SafetySuitability for Amino-Benzoics
MeOH /

High (>99:1) Reflux, AcidicCorrosiveExcellent
MeOH /

High (>99:1) 0°C

Reflux
Corrosive, Gas evolutionExcellent
MeI /

Poor (Mixtures)RT, BasicToxic, Alkylating agentNot Recommended
TMS-Diazomethane High (95:5)RT, NeutralToxic, Explosion risk (low)Good (for small scale)
DCC / DMAP / MeOH ModerateRT, NeutralSensitizerPoor (N-acylation side reactions)

References

  • Mechanism of Selectivity

    • Hard/Soft Acid-Base Theory in Alkyl
    • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963, 85(22), 3533–3539.
  • Thionyl Chloride/Methanol Protocol

    • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.[1]

    • Pietrzak, M. et al. ResearchGate, 2017.[1]

  • TMS-Diazomethane Usage

    • Trimethylsilyldiazomethane: A Safe and Effective Substitute for Diazomethane.
    • Aoyama, T., & Shioiri, T. Tetrahedron Letters, 1990, 31(38), 5507-5508.
  • General Esterification Reviews

    • Recent Advances in Methylation: A Guide for Selecting Methyl
    • Chen, Y. Chemistry – A European Journal, 2019, 25(14), 3405-3439.

Sources

Optimizing purification of 3-Chloro-4-(methylamino)benzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification challenges associated with 3-Chloro-4-(methylamino)benzoic acid (CAS 72228-73-0).[1] Due to its amphoteric nature (containing both a carboxylic acid and a secondary aniline), this compound presents unique solubility behaviors that often lead to yield loss during standard acid-base workups. This document outlines optimized protocols for isolation, recrystallization, and chromatographic polishing, focusing on pH control and solvent selectivity.

Part 1: The "Golden" Protocol – Acid-Base Isolation

Core Issue: Users frequently report low recovery yields when acidifying the reaction mixture to pH < 1. Root Cause: The compound is amphoteric. While the carboxylic acid protonates at low pH, the methylamino group can also protonate (forming a soluble hydrochloride salt), causing the product to redissolve in the aqueous mother liquor.

Optimized Workflow

The goal is to target the Isoelectric Point (pI) , where the molecule is least soluble.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (Target pH > 10). The solution should be homogenous.

    • Why: This deprotonates the carboxylic acid (forming the carboxylate) and ensures the amine is neutral.

  • Wash (Impurity Removal): Extract the alkaline aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).

    • Why: This removes non-acidic impurities (e.g., unreacted 3-chloro-4-fluoro derivatives or neutral side products) while keeping the target product in the water phase.

  • Controlled Precipitation:

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • CRITICAL STOP POINT: Monitor pH continuously. Stop adding acid when pH reaches 4.0 – 4.5.

    • Expert Insight: Do NOT acidify to pH 1. At pH ~4, the zwitterionic form dominates, minimizing solubility.

  • Filtration: Stir for 30 minutes to allow crystal growth (Ostwald ripening), then filter. Wash the cake with cold water (pH adjusted to 4).

Visualization: Acid-Base Decision Tree

purification_flow start Crude Reaction Mixture dissolve Dissolve in 1M NaOH (pH > 10) start->dissolve wash Wash with EtOAc/DCM dissolve->wash organic_waste Organic Layer (Neutral Impurities) wash->organic_waste Discard aqueous_layer Aqueous Layer (Target Product) wash->aqueous_layer Keep acidify Slowly add 1M HCl aqueous_layer->acidify check_ph Check pH acidify->check_ph precipitate Precipitate Forms (Target pH 4.0-4.5) check_ph->precipitate pH = 4.0-4.5 redissolve Product Redissolves (pH < 2, HCl Salt) check_ph->redissolve pH < 2.0

Caption: Logic flow for acid-base isolation, highlighting the critical pH window to prevent salt formation.

Part 2: Recrystallization & Polishing

If the crude solid from Part 1 requires higher purity (>98%), use recrystallization.

Solvent Screening Guide
Solvent SystemSuitabilityNotes
Ethanol / Water (80:20) High Best balance. Dissolve in hot ethanol, add warm water until turbid, then cool slowly.
Ethyl Acetate / Hexane ModerateGood for removing non-polar impurities. Can be difficult to crystallize if "oiling out" occurs.
Methanol LowOften too soluble; leads to low recovery yields.
Acetonitrile ModerateUseful for obtaining X-ray quality crystals but expensive for scale-up.

Troubleshooting "Oiling Out":

  • Symptom: The product separates as a sticky oil instead of crystals.

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure product. Cool extremely slowly (wrap the flask in foil/towel to insulate). Vigorous stirring during cooling can also induce nucleation.

Part 3: Chromatographic Purification (HPLC/Flash)

For pharmaceutical-grade purity, chromatography is required to separate regioisomers (e.g., 2-chloro isomer) that may co-crystallize.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H3PO4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm.

  • Flow Rate: 1.0 mL/min.

Why Acidic Mobile Phase? Without acid, the carboxylic acid group will partially ionize, leading to peak tailing and poor resolution. Keeping pH ~2.5 ensures the molecule stays in a single protonation state.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is pink/brown after drying. Is it decomposed?

  • Answer: Aminobenzoic acid derivatives are sensitive to oxidation. The color is likely due to trace oxidation of the amino group (forming azo/nitroso species) on the surface.

  • Solution: Perform the final recrystallization in the presence of a small amount of reducing agent (e.g., sodium bisulfite) or under a nitrogen atmosphere. Store the dried solid in amber vials away from light.

Q2: I see a small impurity peak at RRT 0.9. What is it?

  • Answer: This is likely the 3,4-dichlorobenzoic acid starting material (if synthesized via displacement) or the des-methyl analog (3-chloro-4-aminobenzoic acid).

  • Fix: These are difficult to remove by acid-base extraction. Use the Ethanol/Water recrystallization method, as the solubility differences are more pronounced there.

Q3: Can I use silica gel chromatography?

  • Answer: Yes, but the carboxylic acid will streak on standard silica.

  • Modification: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and tightens the bands.[2]

References

  • Chemical Properties & CAS Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53429596, 3-Chloro-4-(methylamino)benzoic acid. Retrieved from .

  • General Benzoic Acid Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[3] (Standard text for pKa and solubility principles of aminobenzoic acids).

  • HPLC Method Development: BenchChem Technical Support. (2025).[2][4][5][6][7][8] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from .

  • Synthesis & Impurity Profiles: Zhang, M., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Provides context on nucleophilic substitution and workup of similar halo-aminobenzoic acids). Retrieved from .

Sources

Technical Support Center: Expert Guidance on Handling 3-Chloro-4-(methylamino)benzoyl Chloride and Related Moisture-Sensitive Acyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-4-(methylamino)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this and other highly reactive, moisture-sensitive acyl chlorides. Given that specific physical and safety data for 3-Chloro-4-(methylamino)benzoyl chloride are not widely published, this guide synthesizes field-proven insights for handling analogous substituted benzoyl chlorides and general best practices for this class of compounds. The principles and protocols outlined here are designed to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators that my 3-Chloro-4-(methylamino)benzoyl chloride has been compromised by moisture?

A1: Exposure to moisture will lead to the hydrolysis of the acyl chloride, forming the corresponding carboxylic acid, 3-Chloro-4-(methylamino)benzoic acid, and hydrogen chloride (HCl) gas.[1] Visual cues of degradation include:

  • Fuming: The HCl gas produced upon hydrolysis will react with ambient moisture to form a white "smoke" or fumes.

  • Change in Physical State: The compound may change from a free-flowing solid or liquid to a clumpy or sticky solid.

  • Discoloration: While some acyl chlorides are inherently colored, a noticeable change in color may indicate the presence of impurities from degradation.

For a definitive assessment, analytical techniques are recommended. A simple test is to carefully add a small amount of an anhydrous alcohol (e.g., methanol) to a sample of the acyl chloride. If the reaction is sluggish or incomplete, it may indicate that a significant portion of the acyl chloride has already hydrolyzed.[2] For more rigorous analysis, techniques like NMR or IR spectroscopy can be employed to detect the presence of the carboxylic acid.[3]

Q2: What are the optimal storage conditions for 3-Chloro-4-(methylamino)benzoyl chloride to ensure its long-term stability?

A2: To maintain the integrity of 3-Chloro-4-(methylamino)benzoyl chloride, it is crucial to store it under strictly anhydrous and inert conditions. The following storage practices are recommended:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[4] This can be achieved by using a glove box or by storing the compound in a sealed container with an inert gas headspace.

  • Low Temperature: For long-term storage, it is advisable to keep the compound in a refrigerator (2-8 °C).[]

  • Tightly Sealed Containers: Use containers with high-quality, airtight seals. For smaller quantities, vials with PTFE-lined caps are suitable. For larger quantities, consider using bottles with Sure/Seal™ caps which allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[6]

  • Desiccation: Store the sealed container within a desiccator containing a suitable desiccant like Drierite® or phosphorus pentoxide to protect against any incidental moisture exposure.

Q3: What are the most suitable solvents for reactions involving 3-Chloro-4-(methylamino)benzoyl chloride?

A3: The choice of solvent is critical to prevent unwanted side reactions. Always use anhydrous, aprotic solvents. Suitable options include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF)

  • Acetonitrile

It is imperative to avoid protic solvents such as water, alcohols, and primary or secondary amines, as these will readily react with the acyl chloride.[7]

Troubleshooting Guide

Issue 1: Low or No Yield in Acylation Reactions
Potential Cause Troubleshooting Steps
Degradation of 3-Chloro-4-(methylamino)benzoyl chloride due to moisture. 1. Verify Reagent Quality: Before starting your reaction, assess the quality of your acyl chloride. Look for the physical signs of degradation mentioned in the FAQs. If in doubt, use a fresh bottle or a newly opened container. 2. Implement Anhydrous Techniques: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator immediately before use.[1] All solvents and other reagents should be anhydrous. 3. Perform Reaction Under Inert Atmosphere: Set up your reaction under a positive pressure of nitrogen or argon using a Schlenk line or a glovebox.[6]
Incomplete reaction due to insufficient activation or side reactions. 1. Use of a Base: Acylation reactions with amines produce HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[7] To prevent this, add a non-nucleophilic base like triethylamine or pyridine to your reaction mixture to act as an acid scavenger. 2. Control Reaction Temperature: The hydrolysis of acyl chlorides is often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C) can minimize this side reaction.[7] 3. Slow Addition: Add the 3-Chloro-4-(methylamino)benzoyl chloride solution dropwise to the reaction mixture containing the nucleophile and base. This keeps the instantaneous concentration of the acyl chloride low, favoring the desired reaction over hydrolysis.[7]
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis of the acyl chloride. The primary byproduct is often the corresponding carboxylic acid, 3-Chloro-4-(methylamino)benzoic acid. To minimize this, strictly adhere to anhydrous reaction conditions as detailed above.
Diacylation or other side reactions with the nucleophile. If your nucleophile has multiple reactive sites, consider using a less reactive acylating agent or employing protecting group strategies to achieve better selectivity.

Experimental Protocols

Protocol 1: General Handling of 3-Chloro-4-(methylamino)benzoyl Chloride in an Inert Atmosphere

This protocol outlines the standard procedure for handling a moisture-sensitive acyl chloride using a Schlenk line.

  • Glassware Preparation: Thoroughly wash and dry all glassware in an oven at a minimum of 120 °C for at least 4 hours.

  • Assembly and Inerting: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) while still hot and immediately connect it to a Schlenk line.

  • Purge and Refill: Evacuate the apparatus under vacuum and then backfill with a dry, inert gas (nitrogen or argon). Repeat this cycle three times to ensure all atmospheric moisture and oxygen are removed.

  • Reagent Transfer: If 3-Chloro-4-(methylamino)benzoyl chloride is a solid, quickly weigh the desired amount in a glovebox or on a balance in a dry, inert atmosphere and add it to the reaction flask against a positive flow of inert gas. If it is a liquid, use a dry, gas-tight syringe to withdraw the required volume from a Sure/Seal™ bottle and transfer it to the reaction flask through a rubber septum.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of the inert gas. This can be monitored using an oil bubbler connected to the exhaust of the Schlenk line.

Protocol 2: Representative Acylation of an Amine with a Substituted Benzoyl Chloride

This protocol provides a general procedure for the acylation of an amine, which can be adapted for use with 3-Chloro-4-(methylamino)benzoyl chloride.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 3-Chloro-4-(methylamino)benzoyl chloride (1.1 equivalents) in anhydrous DCM in a separate flame-dried flask and transfer it to the dropping funnel via cannula. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Properties of a Structurally Similar Acyl Chloride, 4-(Methylamino)-3-nitrobenzoyl chloride (CAS 82357-48-0) [4][][8]

PropertyValue
Molecular FormulaC₈H₇ClN₂O₃
Molecular Weight214.61 g/mol
AppearanceWhite solid
Boiling Point353.3 ± 32.0 °C at 760 mmHg
Density1.5 ± 0.1 g/cm³
Storage Temperature2-8 °C

Visualization of Key Processes

Hydrolysis_Mechanism 3-Chloro-4-(methylamino)benzoyl chloride 3-Chloro-4-(methylamino)benzoyl chloride Tetrahedral Intermediate Tetrahedral Intermediate 3-Chloro-4-(methylamino)benzoyl chloride->Tetrahedral Intermediate Nucleophilic Attack H2O Water H2O->Tetrahedral Intermediate 3-Chloro-4-(methylamino)benzoic acid 3-Chloro-4-(methylamino)benzoic acid Tetrahedral Intermediate->3-Chloro-4-(methylamino)benzoic acid Elimination HCl HCl Tetrahedral Intermediate->HCl

Caption: Hydrolysis mechanism of 3-Chloro-4-(methylamino)benzoyl chloride.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Inert Atmosphere cluster_Reaction Reaction Setup A Oven-dry glassware B Cool under inert gas A->B C Weigh/measure reagent in glovebox or under inert gas flow B->C D Transfer to reaction vessel via cannula or gas-tight syringe C->D E Add anhydrous solvent D->E F Maintain positive pressure of inert gas E->F

Sources

Removing unreacted methylamine from 3-Chloro-4-(methylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026


) of 3-chloro-4-fluorobenzoic acid (or 3,4-dichlorobenzoic acid) with methylamine.[1]

Core Technical Directive

The separation of methylamine (reagent) from 3-chloro-4-(methylamino)benzoic acid (product) relies on exploiting the massive difference in basicity between the aliphatic amine of the reagent and the deactivated aniline of the product.

  • The Challenge: Both species are soluble in the basic reaction media.

  • The Solution: A precise pH Swing . You must target the pH window where the product is insoluble (neutral carboxylic acid form) but the methylamine remains soluble (protonated ammonium salt).

Solubility Logic Table
SpeciesStructurepKa (Approx)Behavior at pH > 11Behavior at pH 3–4Behavior at pH < 1
Methylamine

~10.6 (Conj.[1] Acid)Soluble (Free base, gas)Soluble (

)
Soluble (

)
Product

~3.5–4.0 (COOH)Soluble (

)
Insoluble (

)
Soluble (

)

Critical Insight: The chlorine atom at the 3-position is electron-withdrawing.[1] This deactivates the aniline nitrogen at position 4, making it significantly less basic than a standard alkyl amine. Consequently, the product will precipitate at acidic pH (3–4), whereas methylamine remains trapped in the water as a salt.

Standard Workup Protocol

Objective: Isolate the product as a free acid while washing away methylammonium chloride.

Step 1: Quench & Concentration

If your reaction solvent is volatile (e.g., THF, Ethanol) and water-miscible:[2]

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent and excess free methylamine (which is volatile).

  • Redissolve the residue in water. If the reaction was done in water, skip to Step 2.

    • Note: The solution should be basic (pH > 10) and homogeneous.

Step 2: Controlled Acidification (The Separation)
  • Cool the aqueous solution to 0–5°C (ice bath).

  • Slowly add 2M HCl dropwise with vigorous stirring.

  • Monitor pH continuously.

    • Observation: As pH drops below 10, methylamine converts to non-volatile methylammonium chloride.[2]

    • Target: Continue adding HCl until the pH reaches 3.0 – 4.0 .

  • Stop Acidification.

    • Why? The product is amphoteric. If you drive the pH down to 0–1, the aniline nitrogen may protonate (

      
      ), causing the product to redissolve as a hydrochloride salt.
      
Step 3: Filtration & Wash[1][3][4]
  • Stir the slurry for 30 minutes at 0°C to ensure complete crystallization.

  • Filter the solid using a sintered glass funnel.

  • The Critical Wash: Wash the filter cake with 3x volumes of cold water (pH 3-4) .

    • Purpose: This displaces the mother liquor containing the dissolved methylammonium chloride. Do not wash with neutral water initially, as it may redissolve the product if the pKa is sensitive.

Step 4: Drying

Dry the solid in a vacuum oven at 45°C.

Visualizing the Separation Logic

The following diagram illustrates the species transformation during the workup.

WorkupLogic Reaction Reaction Mixture (pH > 11) Acidification Add HCl to pH 3.5 Reaction->Acidification Methylamine protonates Product protonates Filtration Filtration Acidification->Filtration Product Precipitates Filtrate Filtrate (Waste) Contains: MeNH3+ Cl- Filtration->Filtrate Soluble Salts Cake Filter Cake (Product) Contains: Ar-COOH (Neutral) Filtration->Cake Insoluble Solid

Caption: Flow of species during pH-controlled isolation. Methylamine remains in the aqueous phase throughout the acidification.

Troubleshooting Guide

Issue 1: "My product oiled out instead of precipitating."

Cause: The product may have a low melting point or impurities are lowering the melting point below the solution temperature. Fix:

  • Seed the mixture: Add a tiny crystal of pure product if available.

  • Slower Acidification: Rapid pH changes can trap impurities (occlusion), leading to oils.[2] Acidify over 20 minutes.

  • Sonication: Sonicate the oiled mixture to induce crystallization.

Issue 2: "I acidified to pH 1, and the precipitate disappeared."

Cause: You over-acidified. The aniline nitrogen protonated, forming the soluble cationic salt (


).
Fix: 
  • Slowly add NaOH (1M) to bring the pH back up to 3.5 . The solid should reprecipitate.

Issue 3: "The NMR shows a persistent methylamine peak."

Cause: Incomplete washing of the filter cake. Methylammonium chloride is highly water-soluble but can be trapped in the crystal lattice.[1] Fix:

  • Reslurry: Do not just rinse. Transfer the solid back to a beaker, suspend it in cold water (pH 3-4), stir for 15 minutes, and refilter.

Analytical Verification (H-NMR)

How to distinguish the impurity from the product in


:
FeatureMethylamine (Impurity)Product (N-Methyl Group)
Chemical Shift

ppm

ppm
Multiplicity Broad Singlet / TripletSinglet (or Doublet if NH couples)
Integration Variable (Impurity)Integrates 3H relative to aromatics
Stoichiometry Uncorrelated to aromatic signalsFixed ratio to aromatic signals

Note: In


, the acidic protons (COOH and NH) may appear as broad singlets >10 ppm and ~6-8 ppm respectively, depending on water content.[1]

References

  • Solubility & pKa Data

    • National Center for Biotechnology Information. "3-Chlorobenzoic acid."[1][3][4][5] PubChem Compound Summary for CID 447. [Link]

    • Doc Brown's Chemistry. "1H NMR spectrum of methylamine." [Link]

  • Synthetic Methodology (Analogous SnAr)

    • Organic Syntheses.[6][7] "N-Methyl-2-phenyl-Δ2-tetrahydropyridine" (Describes methylamine handling and workup).[1][7] Org. Synth. 1974, 54, 93. [Link]

  • Safety & Handling

    • European Patent Office. "Methylamines purification process."[8][9] EP0037695.[10] [Link]

Sources

Technical Support Center: Minimizing Thermal Decarboxylation of Amino-Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Organic Synthesis / Process Chemistry Topic: Thermal Stability of Amino-Benzoic Acids (ABAs) Applicable Compounds: Anthranilic acid (2-ABA), 4-Aminobenzoic acid (PABA), and substituted derivatives.

Core Directive: The Mechanistic Root Cause

Issue Diagnosis: Users frequently report yield loss and pressure buildup (CO₂ evolution) when heating amino-benzoic acids. This is not random thermal decomposition; it is a chemically specific, electronically driven event.

The Mechanism (Why it happens): Decarboxylation of ABAs proceeds via an Electrophilic Aromatic Substitution (


)  mechanism.
  • Electronic Activation: The amino group (

    
    ) is a strong electron donor. It pushes electron density into the benzene ring, specifically enriching the ortho and para positions.
    
  • Ipso-Attack: The carbon atom bearing the carboxyl group (C1) becomes electron-rich.

  • Protonation: A proton (

    
    ), often from the solvent or the carboxyl group itself (via a zwitterionic intermediate), attacks C1.
    
  • Elimination: The resulting

    
    -complex is unstable and rapidly ejects 
    
    
    
    to restore aromaticity, yielding aniline.

Visualizing the Threat: The following diagram illustrates the critical failure pathway you must avoid.

DecarboxylationMechanism cluster_prevention Prevention Barrier Start Amino-Benzoic Acid (Ground State) Activation Thermal/Electronic Activation (e- donation from NH2) Start->Activation Heat > 80°C Intermediate Zwitterionic/Sigma Complex (H+ attacks C1) Activation->Intermediate Protic Solvent / H+ Product Aniline Derivative + CO2 (Gas) Intermediate->Product Irreversible Loss Salt HCl Salt Formation (Deactivates Ring) Salt->Activation Blocks

Figure 1: The mechanistic pathway of ABA decarboxylation. Note that blocking the electronic activation (via salt formation) is the most effective chemical barrier.

Troubleshooting & Optimization Guides

Module A: Solvent & pH Engineering

The Rule: Decarboxylation is faster in protic solvents (water, alcohols) because they facilitate the proton transfer required for the reaction.

VariableHigh Risk (Avoid)Low Risk (Recommended)Mechanistic Reason
Solvent Water, Methanol, Ethanol, Acetic AcidDMF, DMSO, DCM, THFProtic solvents lower the energy barrier for proton transfer to the ring carbon.
pH State Isoelectric point (Zwitterion)Strongly Acidic (pH < 1) or Basic (pH > 10)The free amine (

) activates the ring. The ammonium salt (

) is electron-withdrawing and deactivates the ring.
Concentration DiluteConcentratedSecond-order kinetics often apply; however, dilute conditions in hot water favor hydrolysis/decarboxylation over intermolecular coupling.

Protocol 1: Stabilization via Hydrochloride Salt Formation Use this when you must store the material or subject it to moderate heat.

  • Dissolution: Dissolve the amino-benzoic acid in a minimal amount of dry ether or dioxane.

  • Acidification: Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.

  • Precipitation: The hydrochloride salt will precipitate.[1]

  • Filtration: Filter under argon.

  • Validation: The resulting salt (

    
    ) effectively "locks" the electron pair on the nitrogen, preventing it from donating into the ring. This raises the decarboxylation activation energy significantly.
    
Module B: Process Engineering (Batch vs. Flow)

The Issue: Batch reactors suffer from "thermal history." Even if the reaction temperature is moderate, the long duration required for heating and cooling allows the slow decarboxylation side-reaction to accumulate significant impurities.

The Solution: Continuous Flow Chemistry. By superheating the solvent far above its boiling point but minimizing the residence time (


), you can outrun the decarboxylation kinetics.

Protocol 2: High-Temperature Short-Time (HTST) Amide Coupling Use this for coupling ABAs with amines without protecting groups.

  • Setup: Use a coil reactor (e.g., PFA or Stainless Steel) with a back-pressure regulator (BPR) set to 7-10 bar.

  • Reagents:

    • Stream A: Amino-benzoic acid (1.0 equiv) + DIPEA (2.0 equiv) in DMF.

    • Stream B: Coupling partner (Amine) + HATU (1.1 equiv) in DMF.

    • Note: Do not premix HATU with the acid for long periods in batch.

  • Conditions:

    • Temperature: 100°C - 140°C (Superheated).

    • Residence Time: 2 - 5 minutes.

  • Execution: Pump streams A and B into a T-mixer, then through the heated coil.

  • Quench: Direct the output immediately into a cooled flask (0°C) containing aqueous workup solution.

  • Why it works: The desired amide bond formation is generally faster than the unimolecular decarboxylation. In flow, the molecule is exposed to heat only for the seconds required to couple, not the hours required to decarboxylate.

Decision Logic for Experimental Design

Before starting your experiment, use this logic flow to select the correct mitigation strategy.

MitigationStrategy Q1 Is the reaction temperature > 60°C? Q2 Is the solvent Protic (Water/Alcohol)? Q1->Q2 Yes Action1 Proceed with Standard Batch (Monitor CO2) Q1->Action1 No Q3 Can you use Flow Chemistry? Q2->Q3 No (Aprotic) Action2 CRITICAL: Switch to Aprotic Solvent (DMF/THF) or protect Amine Q2->Action2 Yes Action3 Use Flow Reactor (High T, Low Residence Time) Q3->Action3 Yes Action4 Convert to HCl Salt or Use N-Protection (Boc/Acetyl) Q3->Action4 No (Must use Batch)

Figure 2: Decision matrix for selecting the appropriate stabilization method based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does 2-aminobenzoic acid (anthranilic acid) decarboxylate faster than the 4-isomer (PABA)? A: This is due to the Ortho Effect . In anthranilic acid, the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen holds the carboxyl group in a specific conformation that can lower the energy barrier for the transition state. Additionally, the proximity of the electron-donating amine to the ipso-carbon (C1) via the inductive effect is stronger in the ortho position than in the para position.

Q2: Can I use microwave heating? A: Proceed with Caution. While microwaves heat rapidly (reducing thermal history), they can create "hot spots" where the local temperature far exceeds the bulk temperature, triggering rapid decarboxylation. If you use microwaves, you must use active cooling (compressed air) to maintain the bulk temperature below the decarboxylation threshold (typically <80°C for sensitive substrates) or use the "Flow" principles (very short reaction times).

Q3: How do I know if decarboxylation is occurring before I isolate the product? A: Implement Self-Validating In-Process Controls (IPC):

  • Visual: In a sealed vessel, pressure buildup is the primary indicator.

  • LC-MS: Look for a peak with Mass =

    
    . The loss of 44 Da (
    
    
    
    ) is diagnostic.
  • NMR: In

    
     NMR, the disappearance of the carboxylic acid proton is hard to see, but the appearance of a new aromatic proton signal (from the position where the carboxyl group was) is definitive. For PABA, the symmetry of the molecule changes from AA'BB' (para-substituted) to a complex multiplet (aniline) or triplet/triplet/doublet pattern depending on substituents.
    

Q4: Does protecting the amine actually stop decarboxylation? A: Yes, significantly. Converting the free amine (


) to an amide (e.g., 

) or a carbamate (

) removes the lone pair availability via resonance withdrawal into the protecting group. This removes the "push" of electrons into the ring, stabilizing the C1-COOH bond. Recommendation: If your synthesis allows, protect the amine as a Boc-derivative before any high-temperature steps.

References

  • Dunn, G. E., & Prysiazniuk, R. Y. (1961). The Decarboxylation of Anthranilic Acid.[2][3][4][5][6] Canadian Journal of Chemistry, 39(2), 285–296. Link

  • Clark, L. W. (1962).[4] The Decarboxylation of p-Aminobenzoic Acid in the Molten State. The Journal of Physical Chemistry, 66(1), 125–127. Link

  • Li, J., et al. (2010). Continuous Flow Coupling and Decarboxylation Reactions Promoted by Copper Tubing.[7] The Journal of Organic Chemistry, 75(19), 6693–6695. Link

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. (Context on thermal stability of substituted aromatics). Link

  • BenchChem Technical Support. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[8]Link

Sources

Validation & Comparative

Advanced HPLC Method Development: 3-Chloro-4-(methylamino)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the development and comparative analysis of HPLC methods for determining the purity of 3-Chloro-4-(methylamino)benzoic acid . This document is structured for analytical chemists and drug development professionals, moving beyond generic templates to address the specific physicochemical challenges of this amphoteric molecule.

Executive Summary & Molecule Profile

3-Chloro-4-(methylamino)benzoic acid (CAS: 72228-73-0) is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceuticals. Its purity analysis is complicated by its amphoteric nature : it possesses an acidic carboxyl group (


) and a basic secondary amine (

).

Standard generic HPLC methods often fail to resolve this molecule from its critical process impurities—specifically the demethylated analog (4-amino-3-chlorobenzoic acid) and the over-methylated byproduct (4-dimethylamino analog).

This guide compares three distinct separation strategies, ultimately recommending Method A (Acidic Modified C18) as the superior protocol for stability, resolution, and MS-compatibility.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetChallenge
Purity > 99.5% AreaResolution from structural homologs (des-methyl/di-methyl).
Tailing Factor < 1.5Interaction of secondary amine with residual silanols.
Detection UV @ 254 nmLow response of non-aromatic impurities (if any).
Robustness pH ± 0.2 unitsSensitive ionization state of the zwitterion.

Comparative Method Analysis

We evaluated three distinct chromatographic approaches. The "Product" in this comparison is the Optimized Acidic-TFA Method (Method A) , designed to replace traditional Ion-Pairing and Neutral buffer methods.

Method A: The Optimized Protocol (Recommended)

Philosophy: Use of a sterically protected, core-shell C18 column with a strong ion-suppressing acid (TFA).

  • Mechanism: Trifluoroacetic acid (TFA) serves a dual purpose: it lowers pH to ~2.0 (protonating the carboxylic acid for retention) and pairs with the amine to mask silanol interactions, sharpening peak shape.

  • Pros: High resolution, MS-compatible, rapid equilibration.

  • Cons: TFA can suppress MS ionization slightly (mitigated by using Formic Acid if high sensitivity is needed, though TFA offers better peak shape for this specific amine).

Method B: Traditional Ion-Pairing (Alternative 1)

Philosophy: Use of Sodium Octanesulfonate (SOS) to form neutral ion-pairs with the protonated amine.

  • Mechanism: The sulfonate tail binds to the stationary phase, effectively creating a dynamic ion-exchange surface.

  • Pros: Excellent peak shape for basic amines.

  • Cons: Not MS-compatible (non-volatile salts), long equilibration times (hysteresis), shortens column life.

Method C: Neutral pH Buffer (Alternative 2)

Philosophy: Operate at pH 6.8 where the carboxylic acid is ionized (COO-) and the amine is neutral/deprotonated.

  • Mechanism: Relies on hydrophobic interaction of the neutral skeleton.

  • Pros: Good for separating acidic impurities that elute early.

  • Cons: The target molecule elutes very early (low k') due to ionization; poor resolution from solvent front; amine tailing due to silica interaction at neutral pH.

Experimental Data & Performance Matrix

The following data was generated using a standard HPLC system (Agilent 1260 Infinity II) with a diode array detector (DAD).

Synthetic Impurity Mixture Used[2][3]
  • Impurity 1 (Des-methyl): 4-Amino-3-chlorobenzoic acid (Polar, elutes early).

  • Target: 3-Chloro-4-(methylamino)benzoic acid.

  • Impurity 2 (Di-methyl): 3-Chloro-4-(dimethylamino)benzoic acid (Non-polar, elutes late).

  • Impurity 3 (Precursor): 3,4-Dichlorobenzoic acid (Late eluter).

Performance Comparison Table
ParameterMethod A (Optimized) Method B (Ion-Pairing)Method C (Neutral pH)
Column C18 Core-Shell (2.7 µm)C18 Fully Porous (5 µm)C18 Fully Porous (5 µm)
Mobile Phase 0.1% TFA / ACN10mM Phosphate + SOS / ACN10mM NH₄OAc (pH 6.8) / ACN
Resolution (Target/Imp 1) 3.8 (Excellent) 3.2 (Good)1.1 (Poor)
Tailing Factor (

)
1.12 1.052.4 (Severe Tailing)
Retention Time (min) 6.48.22.1 (Too fast)
MS Compatibility Yes NoYes
Equilibration Time 5 min 45 min15 min

Analysis: Method A provides the best balance of speed and resolution. While Method B offers slightly better symmetry (


 1.05 vs 1.12), the lack of MS compatibility and long equilibration makes it unsuitable for modern high-throughput labs. Method C fails to retain the ionized target sufficiently.

Detailed Experimental Protocols

Protocol: Method A (Optimized Acidic C18)

This is the self-validating system recommended for QC release testing.

1. Reagents & Materials
  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent Core-Shell C18).

  • Solvent A: Water (Milli-Q) + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% TFA.

  • Diluent: 50:50 Water:Acetonitrile.

2. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Crucial for mass transfer kinetics).

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Vol: 5 µL.

3. Gradient Program
Time (min)% Solvent BEvent
0.010Initial Hold
2.010Isocratic for polar impurities
10.060Linear Ramp
12.090Wash
12.110Re-equilibration
15.010End
4. System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ) : > 2.0 between Impurity 1 and Target.
    
  • Tailing Factor : < 1.3 for Target peak.

  • Precision : RSD < 0.5% for retention time (n=6).

Visualizations & Logic Flow

Diagram 1: Method Development Decision Tree

This logic flow illustrates why Method A was selected over alternatives based on the chemical properties of the aminobenzoic acid derivative.

MethodSelection Start Start: 3-Chloro-4-(methylamino)benzoic acid CheckProps Analyze Properties: Amphoteric (Acid/Base) pKa ~3.8 / ~4.5 Start->CheckProps Decision1 Is MS Compatibility Required? CheckProps->Decision1 NoMS No (UV Only) Decision1->NoMS Legacy QC YesMS Yes (LC-MS) Decision1->YesMS R&D / Modern QC IonPair Method B: Ion-Pairing (Phosphate + SOS) NoMS->IonPair ResultB Good Shape, Slow Equil. Non-Robust IonPair->ResultB CheckpH Select pH Strategy YesMS->CheckpH Neutral Method C: Neutral pH (Ammonium Acetate) CheckpH->Neutral pH > pKa Acidic Method A: Acidic pH (0.1% TFA/Formic) CheckpH->Acidic pH < pKa ResultC Ionized COOH = Low Retention Silanol Tailing Neutral->ResultC ResultA Protonated COOH = Retention Masked Silanols = Sharp Peaks Acidic->ResultA

Caption: Decision matrix for selecting the optimal mobile phase based on analyte pKa and detection requirements.

Diagram 2: Impurity Separation Workflow

The separation mechanism of the target impurities using the optimized Method A.

SeparationWorkflow Mix Crude Sample Mixture Column C18 Core-Shell Column (Stationary Phase) Mix->Column Injection Imp1 Impurity 1 (Des-methyl) Most Polar Column->Imp1 Elutes 2-3 min (Weak Interaction) Target Target Molecule (Methylamino) Medium Polarity Column->Target Elutes 6.4 min (Optimal Interaction) Imp2 Impurity 2 (Di-methyl) Less Polar Column->Imp2 Elutes 8.5 min (Strong Interaction) Imp3 Impurity 3 (Dichlorobenzoic) Non-Polar Column->Imp3 Elutes 10+ min (Hydrophobic)

Caption: Elution order of critical process impurities using the hydrophobicity-based separation of Method A.

Scientific Rationale & Troubleshooting

Why TFA over Formic Acid?

While Formic Acid is common for LC-MS, Trifluoroacetic Acid (TFA) is superior for this specific application. The 3-Chloro-4-(methylamino) moiety can interact strongly with residual silanols on the silica backbone, leading to peak tailing. TFA acts as an ion-pairing agent in the mobile phase (at low concentrations), effectively "capping" these silanols and sharpening the amine peak [1].

Troubleshooting Guide
  • Problem: Split peaks for the target.

    • Cause: Sample solvent mismatch. The target has low solubility in pure water.

    • Fix: Ensure the diluent is at least 30% organic (MeCN) or matches the starting gradient conditions.

  • Problem: Retention time drift.

    • Cause: pH fluctuation.

    • Fix: TFA is volatile. Refresh mobile phases daily and keep bottles capped.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Ionic Samples).

  • PubChem. (2023). 3-Chloro-4-(methylamino)benzoic acid Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[2][3] HPLC Analysis of Aminobenzoic Acid Derivatives. (General protocol adapted for chlorobenzoic acids).

Sources

1H NMR spectrum analysis of 3-Chloro-4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ¹H NMR Spectroscopy of 3-Chloro-4-(methylamino)benzoic Acid Across Solvent Systems

Introduction

3-Chloro-4-(methylamino)benzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Accurate structural confirmation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires resolving three distinct chemical environments: the acidic carboxylic proton (-COOH), the secondary amine (-NHCH₃), and the tightly coupled tri-substituted aromatic ring (H-2, H-5, H-6).

This guide objectively compares the analytical performance of three common deuterated solvents (DMSO-d₆, CD₃OD, and CDCl₃) to establish the optimal conditions for characterizing this compound.

Part 1: The Causality of Solvent Selection

The choice of NMR solvent dictates not only the solubility of the analyte but also the visibility of exchangeable protons and the resulting spin-spin splitting patterns. For polar, substituted benzoic acids, solvent-solute interactions fundamentally alter the observed spectrum[1].

  • DMSO-d₆ (Optimal Performance): Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. It heavily solvates both the carboxylic acid and the secondary amine, significantly reducing their chemical exchange rates[2]. This stabilization allows the -COOH proton to appear as a distinct broad singlet (δ ~12.5 ppm). Crucially, the slow exchange rate of the -NH proton permits the observation of scalar coupling (³J ~ 5.0 Hz) between the -NH and the adjacent -CH₃ group. Consequently, the -CH₃ signal resolves into a sharp doublet, and the -NH signal appears as a broad quartet.

  • CD₃OD (Protic Exchange): Methanol-d₄ provides excellent solubility but is a protic solvent. The deuterium in CD₃OD rapidly exchanges with the labile protons of the -COOH and -NH groups[3]. As a result, these signals completely disappear from the spectrum. Furthermore, the rapid H/D exchange decouples the -NH from the -CH₃ group, causing the methyl doublet to collapse into a sharp singlet. While this simplifies the spectrum, it results in a critical loss of structural information regarding the secondary amine.

  • CDCl₃ (Suboptimal/Apolar): Chloroform-d is generally poorly suited for highly polar or zwitterionic-like amino acids. 3-Chloro-4-(methylamino)benzoic acid exhibits low solubility in CDCl₃, requiring excessive scans to achieve a viable signal-to-noise ratio. Furthermore, trace water and the lack of hydrogen-bond stabilization lead to severe broadening of the -NH and -COOH peaks, often rendering them indistinguishable from the baseline[4].

Part 2: Quantitative Data & Performance Comparison

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities (400 MHz)

Proton AssignmentDMSO-d₆ (δ ppm, Multiplicity, J)CD₃OD (δ ppm, Multiplicity, J)Structural Insight
-COOH (C1) ~12.5 (s, 1H)Not observed (H/D exchange)Confirms acidic proton retention in DMSO.
H-2 (Aromatic) ~7.8 (d, J = 2.0 Hz, 1H)~7.9 (d, J = 2.0 Hz, 1H)Meta-coupling to H-6. Deshielded by -COOH.
H-6 (Aromatic) ~7.7 (dd, J = 8.5, 2.0 Hz, 1H)~7.8 (dd, J = 8.5, 2.0 Hz, 1H)Ortho-coupled to H-5, meta-coupled to H-2.
H-5 (Aromatic) ~6.7 (d, J = 8.5 Hz, 1H)~6.7 (d, J = 8.5 Hz, 1H)Ortho-coupling to H-6. Shielded by -NHCH₃.
-NH (Amine) ~6.2 (q, J = 5.0 Hz, 1H)Not observed (H/D exchange)Stabilized by DMSO; exchanges in CD₃OD.
-CH₃ (Methyl) ~2.8 (d, J = 5.0 Hz, 3H)~2.8 (s, 3H)Doublet in DMSO confirms -NH attachment.

Table 2: Solvent Performance Matrix

SolventSolubilityH/D Exchange-NH & -COOH VisibilityNH-CH₃ CouplingOverall Rating
DMSO-d₆ ExcellentNoneHigh (Broad singlets/quartets)Resolved (³J ~ 5.0 Hz)Optimal
CD₃OD ExcellentRapidLost (Exchanged with D)Lost (-CH₃ becomes singlet)Acceptable
CDCl₃ PoorTrace/VariableBroad/MissingUnresolved / BroadSuboptimal

Part 3: Visualizing the Analytical Workflow

Solvent_Selection Start 3-Chloro-4-(methylamino)benzoic acid Sample Preparation Decision Select Deuterated Solvent Based on Polarity & Exchange Start->Decision DMSO DMSO-d6 (Aprotic, High Polarity) Decision->DMSO Preferred CD3OD CD3OD (Protic, High Polarity) Decision->CD3OD Alternative CDCl3 CDCl3 (Apolar, Low Polarity) Decision->CDCl3 Avoid Outcome1 Optimal Resolution Retains -NH & -COOH Shows NH-CH3 Coupling DMSO->Outcome1 Outcome2 H/D Exchange Occurs -NH & -COOH Lost -CH3 becomes Singlet CD3OD->Outcome2 Outcome3 Poor Solubility Broad/Missing Peaks Suboptimal Analysis CDCl3->Outcome3

Caption: Workflow for selecting the optimal NMR solvent for 3-Chloro-4-(methylamino)benzoic acid.

Spin_Coupling H2 H-2 (δ 7.8) Doublet H6 H-6 (δ 7.7) Doublet of Doublets H2->H6 4J (meta) ~2.0 Hz H5 H-5 (δ 6.7) Doublet H6->H5 3J (ortho) ~8.5 Hz NH -NH (δ ~6.2) Quartet CH3 -CH3 (δ 2.8) Doublet NH->CH3 3J (scalar) ~5.0 Hz

Caption: Spin-spin coupling pathway and multiplicity logic in DMSO-d6.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high-resolution data, follow this standardized 1D ¹H NMR acquisition workflow[5].

Step 1: Sample Preparation

  • Weigh 10–15 mg of highly pure 3-Chloro-4-(methylamino)benzoic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d₆ is chosen to prevent H/D exchange and resolve the NH-CH₃ coupling.

  • Vortex for 30 seconds. If particulates remain, sonicate for 1 minute to ensure complete dissolution.

  • Transfer the clear solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration & Acquisition (400 MHz or 600 MHz)

  • Lock and Shim: Insert the sample and lock the spectrometer to the DMSO-d₆ deuterium signal. Perform gradient shimming (e.g., topshim) to ensure a highly homogeneous magnetic field. Causality: Perfect shimming is critical for resolving the fine 2.0 Hz meta-coupling on H-2 and H-6.

  • Pulse Sequence: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Parameters:

    • Spectral Width (SW): 15 ppm (Ensures the downfield -COOH proton at ~12.5 ppm is captured without folding).

    • Relaxation Delay (D1): 2.0 seconds (Ensures full relaxation of the quaternary-adjacent protons, preventing integration errors).

    • Number of Scans (NS): 16 to 32 (Sufficient for 10 mg in DMSO-d₆).

  • Acquisition: Execute the scan and acquire the Free Induction Decay (FID).

Step 3: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the FID before Fourier Transformation (FT). Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without sacrificing the resolution of the fine aromatic couplings.

  • Manually phase the spectrum to ensure all peaks are purely absorptive.

  • Perform baseline correction (polynomial fit) to ensure accurate integration.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

  • Integrate the peaks, normalizing the -CH₃ doublet to 3.00 to validate the 1:1:1:1:3 ratio of the structural protons.

References

  • University College London (UCL) Discovery. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization." UCL Discovery. URL:[Link]

  • Nigerian Research Journal of Chemical Sciences. "Influence of solvents on the 1H-NMR chemical shifts." UNN. URL:[Link]

  • ACS Sustainable Chemistry & Engineering. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." American Chemical Society. URL: [Link]

  • Doc Brown's Advanced Organic Chemistry. "1H proton nmr spectrum of benzoic acid analysis interpretation of chemical shifts." DocBrown. URL: [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of 3-Chloro-4-(methylamino)benzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate analytical tracking of pharmaceutical intermediates is non-negotiable. 3-Chloro-4-(methylamino)benzoic acid is a highly functionalized building block whose photophysical properties are dictated by a delicate balance of electronic and steric effects. This guide provides an objective comparison of its UV-Vis absorption characteristics against its foundational analogs—4-aminobenzoic acid (PABA) and 4-(methylamino)benzoic acid. By moving beyond simple data reporting, this guide explores the causality behind these spectral shifts and provides a self-validating experimental protocol for rigorous laboratory determination.

Mechanistic Insights: Electronic and Steric Effects on the Chromophore

To understand the UV-Vis spectrum of 3-Chloro-4-(methylamino)benzoic acid, we must deconstruct its chromophore. The baseline system is the benzoic acid core, which typically exhibits a primary absorption band (


) in the deep UV region.

When we introduce substituents, we alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap:

  • The Amine/Methylamine Effect (+M): The addition of an amino group at the para position (yielding PABA) introduces strong resonance electron donation (+M effect), significantly shrinking the HOMO-LUMO gap and red-shifting the absorption maximum (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to approximately 278 nm in standard solvents[1][2]. Alkylating this amine to form 4-(methylamino)benzoic acid increases the electron-donating capacity, further red-shifting the spectrum, a phenomenon well-documented during enzymatic oxidation studies tracking its radical intermediates[3].
    
  • The Chloro Effect (-I and Steric Clash): Introducing a chlorine atom at the meta position (relative to the carboxyl group, making it ortho to the methylamino group) creates a competing dynamic. While halogens possess a weak +M effect, their strong inductive withdrawal (-I) lowers electron density. More critically, the bulky chloro group creates steric hindrance , physically twisting the adjacent -NHCH

    
     group out of perfect coplanarity with the benzene ring. This disruption of conjugation slightly widens the HOMO-LUMO gap compared to the non-chlorinated analog, resulting in a slight hypsochromic (blue) shift and a reduction in the molar extinction coefficient (
    
    
    
    ).

MechanisticPathway Core Benzoic Acid Core Base λ_max ~230 nm Sub1 4-Methylamino Group Strong +M Effect Core->Sub1 Substitution State1 Red-Shifted λ_max (~290-295 nm) Sub1->State1 Extended Conjugation Sub2 3-Chloro Group -I Effect & Steric Clash State2 Hypsochromic Shift / Broadening (~285-290 nm) Sub2->State2 Reduced Coplanarity State1->Sub2 Ortho-Substitution

Fig 2. Auxochromic effects of substituents on the benzoic acid chromophore's HOMO-LUMO gap.

Comparative Photophysical Data

The following table synthesizes the quantitative UV-Vis data for these structural analogs. Because the exact


 is highly solvent-dependent (solvatochromism), values are standardized for polar protic solvents (e.g., Methanol or PBS) unless otherwise noted.
CompoundStructural ModificationReported ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Mechanistic Driver for ShiftReference Context
4-Aminobenzoic acid (PABA) Baseline para-substitution278 nm (Neutral) 284 nm (Na

salt)
Standard +M resonance from primary amine.[1][2][4]
4-(Methylamino)benzoic acid N-Methylation~290 - 295 nmEnhanced +M effect from the methyl group pushing electron density into the ring.[3][5]
3-Chloro-4-(methylamino)benzoic acid Ortho-halogenation~285 - 290 nmSteric twisting of the methylamino group reduces orbital overlap, causing a slight blue shift.Analytically derived

*Note: Due to the specific electronic interplay, the exact


 for the 3-chloro derivative must be empirically verified for your specific HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to ensure optimal detector sensitivity.

Self-Validating Experimental Protocol for UV-Vis Determination

To establish a trustworthy


 and molar extinction coefficient for 3-Chloro-4-(methylamino)benzoic acid in your specific assay buffer, you must use a self-validating workflow.

Why self-validating? High concentrations of benzoic acid derivatives can cause molecular aggregation (


 stacking) or detector saturation, which artificially broadens or shifts the apparent 

. By verifying Beer-Lambert linearity (

) across a dilution series, this protocol proves that the observed spectrum represents the true monomeric species in solution.

ExperimentalWorkflow A 1. Stock Prep (1 mg/mL in MeOH) B 2. Serial Dilution (Beer-Lambert Check) A->B C 3. Baseline Blanking (Solvent Matrix) B->C D 4. UV-Vis Scan (200-400 nm) C->D E 5. Data Synthesis (λ_max & ε calculation) D->E

Fig 1. Self-validating UV-Vis workflow ensuring Beer-Lambert linearity and matrix correction.

Step-by-Step Methodology:
  • Solvent Selection & Matrix Matching: Select a solvent that matches your downstream application (e.g., HPLC mobile phase). Note that buffers blocking wavelengths below 230 nm will obscure the secondary benzoic acid bands, though the primary

    
     (~285 nm) will remain visible[2].
    
  • Stock Solution Preparation: Dissolve exactly 10.0 mg of 3-Chloro-4-(methylamino)benzoic acid in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete solvation of the hydrophobic chloro-aromatic ring while supporting the polar carboxylate.

  • Serial Dilution: Prepare five working standards ranging from 5 µg/mL to 50 µg/mL.

  • Baseline Correction: Fill dual quartz cuvettes (1 cm path length) with the exact solvent matrix. Run a baseline scan from 200 nm to 400 nm to subtract solvent absorbance.

  • Spectral Acquisition: Scan each standard from 200 nm to 400 nm. Identify the peak apex—this is your empirical

    
    .
    
  • Validation (Beer-Lambert Plot): Plot the absorbance at the identified

    
     against the concentration of the five standards. Calculate the linear regression. An 
    
    
    
    validates the absence of aggregation.
  • Extinction Coefficient (

    
    ) Calculation:  Use the slope of the validated plot (
    
    
    
    ) to calculate the molar extinction coefficient, providing a standardized metric for future quantitative assays.

References

  • [5] 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [3] Martorana, A., et al. (2011). Insights into the homocoupling reaction of 4-methylamino benzoic acid mediated by Trametes versicolor laccase. ResearchGate. Available at: [Link]

  • [6] Spectroscopic and computational characterization of laccases and their substrate radical intermediates. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

  • [7] 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [1] 4-Aminobenzoic Acid - SIELC Technologies. SIELC Technologies. Available at: [Link]

  • [2] UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. SIELC Technologies. Available at: [Link]

Sources

Validated Analytical Architectures for Amino-Benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterionic Challenge

Amino-benzoic acids (ABAs)—specifically the ortho- (anthranilic acid), meta-, and para- (PABA) isomers—present a unique analytical paradox. While structurally simple, their amphoteric nature (containing both basic amine and acidic carboxyl groups) makes them "retention elusive" on standard C18 columns.

In drug development, ABAs appear as:

  • Process Impurities: In the synthesis of local anesthetics (benzocaine, procaine) and folic acid antagonists.

  • Degradants: Hydrolysis products of ester-based drugs.

  • Potential Genotoxic Impurities (PGIs): While PABA is generally safe, its nitro-precursors or halogenated analogs often require trace-level monitoring (ppm/ppb).

This guide objectively compares the three dominant analytical architectures—Ion-Pair RP-HPLC , Mixed-Mode Chromatography , and LC-MS/MS —providing validated protocols to ensure regulatory compliance (USP/ICH) and scientific robustness.

Regulatory & Safety Context

Before selecting a method, define the "Analytical Target Profile" (ATP) based on the impurity's role:

ContextRegulatory LimitRequired Technique
Routine QC (API Purity) 0.05% - 0.1% (ICH Q3A)HPLC-UV (USP Compendial)
Genotoxic Screening TTC Limit (~1.5 µ g/day )LC-MS/MS or GC-MS
Isomer Differentiation N/A (Specificity Critical)Mixed-Mode HPLC

Key Insight: The USP monograph for Aminobenzoic Acid utilizes Ion-Pairing RP-HPLC. However, modern laboratories are shifting toward Mixed-Mode chromatography to avoid the equilibration issues associated with ion-pairing reagents.

Comparative Analysis of Analytical Architectures

Architecture A: Ion-Pair RP-HPLC (The Compendial Standard)

The traditional approach used in USP monographs.

  • Mechanism: Uses reagents like Octanesulfonic Acid (OSA) to neutralize the charge of the amine group, increasing hydrophobicity and retention on C18.

  • Pros: High reproducibility; validated in existing pharmacopeias.

  • Cons: Long equilibration times; incompatible with MS detection (non-volatile salts); shortens column life.

Architecture B: Mixed-Mode Chromatography (The Modern Solution)

The superior approach for isomer separation.

  • Mechanism: Stationary phase contains both hydrophobic (C18) and ion-exchange (cation/anion) ligands. Retains zwitterions via multiple interactions simultaneously.

  • Pros: MS-compatible (volatile buffers); tunable selectivity for o-, m-, p- isomers; no ion-pairing reagents.

  • Cons: Requires specific columns (e.g., Primesep, Obelisc).

Architecture C: LC-MS/MS (Trace Analysis)

The requirement for genotoxic impurity (GTI) screening.

  • Mechanism: Electrospray Ionization (ESI) in positive mode (protonated amine) or negative mode (deprotonated carboxyl).

  • Pros: Extreme sensitivity (LOD < 1 ng/mL); definitive identification.

  • Cons: High cost; matrix effects.

Comparative Data Summary
FeatureIon-Pair RP-HPLCMixed-Mode HPLCLC-MS/MS
LOD ~50 ng/mL~50 ng/mL0.05 - 1 ng/mL
Linearity (R²) > 0.999> 0.999> 0.995
Isomer Resolution ModerateExcellent High (via column)
MS Compatibility No YesNative
Throughput Low (Equilibration)HighHigh

Decision Framework (Visualization)

The following decision tree guides the selection of the appropriate validated method based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Trace Analysis (ppm) or % Level Purity? Start->Goal Trace Trace / Genotoxic (< 0.1%) Goal->Trace Trace Purity Routine Purity (> 0.1%) Goal->Purity Purity Matrix Is the Matrix Complex? (Plasma, Urine, Formulation) Trace->Matrix Isomers Are Isomers (o, m, p) present? Purity->Isomers LCMS Select LC-MS/MS (HILIC or C18) Matrix->LCMS Yes (High Specificity needed) MixedMode Select Mixed-Mode HPLC (Primesep/Coresep) Matrix->MixedMode No (Clean Standard) Isomers->MixedMode Yes (Better Resolution) USP Select USP Ion-Pair Method (Compliance Priority) Isomers->USP No (Standard Compliance)

Figure 1: Decision tree for selecting analytical methods for aminobenzoic acids based on sensitivity and selectivity needs.

Deep Dive: Validated Experimental Protocols

Protocol A: The "Compliance" Method (USP-Based)

Best for: Routine QC where regulatory adherence is the sole priority.

  • Column: L11 (Phenyl) or L1 (C18) depending on specific monograph (e.g., 3.0 mm × 15 cm, 3.5 µm).

  • Mobile Phase:

    • Buffer: Dissolve 1.5 g Monobasic Potassium Phosphate + 2.5 g Octanesulfonic Acid Sodium Salt in 1L water. Adjust pH to 2.2 with Phosphoric Acid.[1]

    • Solvent B: Acetonitrile/Methanol.[1]

  • Detection: UV at 270 nm (Isosbestic point for many derivatives) or 280 nm.

  • Flow Rate: 1.0 mL/min (Typical).[2][3][4]

  • Critical Validation Criteria:

    • Tailing Factor:[1][5] NMT 1.5.[1][5]

    • RSD:[1][5] NMT 1.0%.[1]

    • Resolution: > 2.0 between PABA and Benzocaine.

Protocol B: The "Modern" Method (Mixed-Mode)

Best for: Separating o-, m-, p- isomers and MS compatibility.

This protocol utilizes a mixed-mode column (Reverse Phase + Cation Exchange) to retain the amino group via ionic interaction while separating the aromatic ring via hydrophobicity.

  • Column: Coresep 100 or Primesep 100 (Sielc), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Isocratic:[6][7] ACN / Water / Sulfuric Acid (or Ammonium Formate for MS).

    • Ratio: 20% ACN / 80% Water / 0.1% Buffer.

    • pH:[1][2] Controlled at 2.5 – 3.0 (Ensures amine is protonated:

      
      ).
      
  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV 254 nm or MS (ESI+).

  • Performance Data:

    • Elution Order:o-ABA (weakest ionic) → m-ABA → p-ABA (strongest ionic).

    • Resolution: Baseline separation of all three isomers in < 10 mins.

Workflow Diagram: Mixed-Mode Validation

ValidationWorkflow Prep 1. Sample Prep Dissolve in Mobile Phase Inject 2. Injection 10-20 µL Prep->Inject Separation 3. Separation Mixed-Mode Column (pH 3.0) Inject->Separation Zwitterion Retention Detect 4. Detection UV 254nm / MS Separation->Detect Data 5. Data Analysis Resolution > 2.0 Tailing < 1.2 Detect->Data

Figure 2: Step-by-step workflow for the Mixed-Mode analysis of aminobenzoic acid isomers.

Troubleshooting & Optimization (Expert Insights)

1. pH is the Control Knob: Because ABAs are zwitterionic (pKa1 ≈ 2.4, pKa2 ≈ 4.8), small pH changes drastically alter retention.

  • At pH 2.0: The carboxyl is protonated (neutral) and amine is protonated (positive). The molecule acts as a cation. Use Cation-Exchange/Mixed Mode.

  • At pH 7.0: The carboxyl is deprotonated (negative) and amine is neutral/protonated. The molecule is zwitterionic or anionic. Use Anion-Exchange or HILIC.

2. The "Ghost Peak" in Gradient Methods: When using Ion-Pairing (Protocol A), avoid gradient elution if possible. The concentration of the ion-pairing reagent changes during the gradient, causing baseline drift and "ghost peaks" that can mask trace impurities.

3. Sample Diluent Mismatch: Dissolving samples in 100% organic solvent when using a highly aqueous mobile phase (Protocol B) will cause "solvent wash-through," leading to split peaks. Always dissolve the sample in the mobile phase or a weaker solvent.

References

  • USP Monograph: Aminobenzoic Acid: Assay and Organic Impurities. United States Pharmacopeia (USP-NF).[1] (Note: Requires subscription, referenced via public summaries).

  • BenchChem: A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates. BenchChem Guides.

  • Sielc Technologies: HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100. Helix Chromatography Applications.

  • Journal of Pharmaceutical and Biomedical Analysis: Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. Khan et al., 2002.[7]

  • ResearchGate: Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-4-(methylamino)benzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Part 1: Hazard Identification and Essential Risk Assessment

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2][3] One related compound is also classified as harmful if swallowed.[4] Therefore, 3-Chloro-4-(methylamino)benzoic acid must be treated as a hazardous substance.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2][3]Wear nitrile gloves and a lab coat. Avoid exposed skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear safety glasses or goggles.
STOT - Single Exposure May cause respiratory irritation.[1][2][3]Handle only in a well-ventilated area or chemical fume hood.
Acute Toxicity (Oral) May be harmful if swallowed.[3][4]Do not eat, drink, or smoke when using this product.[4]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6] Chlorinated organic compounds are subject to stringent environmental regulations, and improper disposal is illegal and can cause significant harm.[7]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Adherence to proper PPE and spill response protocols is non-negotiable.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled inside a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.

Emergency Spill Protocol

In the event of a spill, the primary objective is to prevent the compound from becoming airborne and to contain it safely.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[4] Place the material into a designated hazardous waste container.

  • Clean: Clean the affected area thoroughly. All cleaning materials (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.

  • Decontaminate: Wash hands and any affected skin areas thoroughly with soap and water after cleanup.

Part 3: The Core Disposal Protocol

The only acceptable method for disposing of 3-Chloro-4-(methylamino)benzoic acid and its contaminated materials is through a licensed hazardous waste management service.[8] The following step-by-step process ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[9][10]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Chlorinated Organic Waste."

  • Causality: Mixing chlorinated waste with other waste streams, particularly with certain solvents or reactive chemicals, can lead to unintended reactions. Furthermore, waste disposal contractors often have specific requirements for halogenated waste due to the specialized incineration processes required for its destruction.

Step 2: Container Selection and Management

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Action: Collect waste 3-Chloro-4-(methylamino)benzoic acid (and any contaminated items like gloves or weigh boats) in a sturdy, leak-proof container with a secure, tight-fitting lid.[6][11] The container must be chemically compatible with the waste. The original manufacturer's container is often a suitable choice.[11]

  • Causality: A robust and properly sealed container prevents the release of chemical dust or vapors and protects personnel during storage and transport. The container should only be filled to 90% capacity to prevent spills and allow for expansion.[12]

Step 3: Accurate and Comprehensive Labeling

Clear labeling is a critical safety and regulatory requirement. An unlabeled container is a dangerous unknown.

  • Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The full chemical name: "Waste 3-Chloro-4-(methylamino)benzoic acid"

    • All chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

    • The accumulation start date.

    • Your name, laboratory, and contact information.

  • Causality: Accurate labeling communicates the container's contents and associated hazards to everyone who may handle it, from lab colleagues to waste disposal professionals, ensuring it is managed safely and correctly throughout its journey.[8]

Step 4: Safe Storage Pending Disposal

Waste must be stored safely while awaiting collection.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials.[10][11]

  • Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, unauthorized access, and dangerous reactions with other chemicals.

Step 5: Arranging for Professional Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full or has reached your institution's storage time limit (e.g., 90 or 150 days), schedule a pickup with your institution's Environmental Health & Safety (EHS) department or their designated licensed waste disposal contractor.[11][12]

  • Causality: Licensed contractors have the equipment, permits, and expertise to transport and dispose of hazardous chemical waste in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[7][8]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-4-(methylamino)benzoic acid.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste Generated (Unused chemical, contaminated labware) Segregate Segregate as 'Halogenated Organic Waste' Waste->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Label Affix Hazardous Waste Label (Full chemical name, hazards, date) Container->Label Store Store Sealed Container in Designated Satellite Area Label->Store Check Monitor Fill Level & Accumulation Date Store->Check Pickup Schedule Pickup via EHS or Licensed Contractor Check->Pickup Transport Professional Transport & Off-Site Disposal Pickup->Transport

Caption: Workflow for the safe disposal of 3-Chloro-4-(methylamino)benzoic acid.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Environmental Marketing Services. (2025, August 26). Safe Disposal of Laboratory Chemicals. Available at: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • KTH Royal Institute of Technology. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Available at: [Link]

  • P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?. Available at: [Link]

  • Monash University. (2025, June 15). Chemical Waste Disposal. Available at: [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Available at: [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.